CI-943
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
11-ethyl-3,5,8-trimethyl-3,4,7,9,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-5-9-6-17-8(3)13-10-7(2)15-16(4)11(10)12(17)14-9/h9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAVYALYCRERKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C(=NC3=C(C2=N1)N(N=C3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880064 | |
| Record name | (+/-)-CI 943 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89239-35-0 | |
| Record name | CI 943 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089239350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-CI 943 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CI-943 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUY06K900N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of CI-943
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI-943, a novel antipsychotic candidate, presents a unique mechanism of action that diverges from traditional dopamine receptor antagonists. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of its core pharmacological activities. This compound is characterized by its ability to increase dopamine turnover and interact with the neurotensin signaling pathway, without direct affinity for dopamine receptors. This document outlines the experimental evidence supporting this mechanism, details relevant experimental protocols, and visualizes the key signaling pathways involved. While specific quantitative binding and efficacy data for this compound are not publicly available, this guide provides a framework for understanding its atypical antipsychotic profile.
Introduction
This compound emerged as a potential antipsychotic agent with a promising preclinical profile, suggesting efficacy without the extrapyramidal side effects commonly associated with dopamine D2 receptor blockade. Its development marked a departure from the conventional approach to antipsychotic drug discovery. This guide delves into the core mechanism of action of this compound, focusing on its effects on dopaminergic and neurotensinergic systems.
Core Mechanism of Action
The primary mechanism of action of this compound is not fully elucidated, but preclinical studies point towards a novel mode of action that does not involve direct dopamine receptor antagonism.[1][2] The key features of its pharmacological profile are:
-
Increased Dopamine Turnover: this compound has been shown to accelerate the turnover of dopamine in the brain. This is evidenced by increased levels of dopamine metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in brain regions like the striatum and mesolimbic areas.[2] This effect occurs without this compound binding to dopamine receptors.[2]
-
Interaction with Neurotensin System: Evidence suggests an interaction between this compound and the neurotensin (NT) system. This compound has been observed to increase the concentration of neurotensin in the nucleus accumbens and caudate nucleus.[1] Neurotensin itself can modulate dopaminergic neurotransmission, and this interaction may be a key component of this compound's antipsychotic-like effects.[1]
Quantitative Data Summary
While precise, publicly available quantitative data such as Ki or IC50 values for this compound are limited, the following tables outline the types of quantitative data that would be generated in preclinical studies to characterize a compound with this profile.
Table 1: Receptor Binding Affinity Profile (Hypothetical Data)
| Receptor Target | Ki (nM) | Assay Type |
| Dopamine D2 | >10,000 | Radioligand Binding Assay |
| Serotonin 5-HT2A | >10,000 | Radioligand Binding Assay |
| Neurotensin NTS1 | TBD | Radioligand Binding Assay |
| Adrenergic α1 | TBD | Radioligand Binding Assay |
| Muscarinic M1 | TBD | Radioligand Binding Assay |
| TBD: To Be Determined. Data in this table is illustrative and not actual reported data for this compound. |
Table 2: In Vivo Neurochemical Effects (Hypothetical Data)
| Brain Region | Dopamine Metabolite | Dose of this compound (mg/kg) | % Increase from Vehicle |
| Nucleus Accumbens | Homovanillic Acid (HVA) | 10 | TBD |
| 30 | TBD | ||
| Striatum | 3,4-Dihydroxyphenylacetic Acid (DOPAC) | 10 | TBD |
| 30 | TBD | ||
| TBD: To Be Determined. Data in this table is illustrative and not actual reported data for this compound. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the pharmacological effects of a compound like this compound.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.
Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat striatum for dopamine receptors) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Binding Reaction: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The mixture is incubated at a specific temperature for a set time to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Measurement of Dopamine Metabolites in Brain Tissue
Objective: To quantify the effect of this compound on dopamine turnover by measuring the levels of its major metabolites, HVA and DOPAC.
Protocol:
-
Animal Dosing: Rats are administered this compound or vehicle at various doses via the desired route (e.g., intraperitoneal or oral).
-
Tissue Collection: At a predetermined time after dosing, the animals are euthanized, and the brains are rapidly removed and dissected on ice to isolate specific regions of interest (e.g., nucleus accumbens, striatum).
-
Sample Preparation: The brain tissue is homogenized in a solution containing an internal standard and an antioxidant (e.g., perchloric acid). The homogenate is then centrifuged to precipitate proteins.
-
HPLC-EC Analysis: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (EC). The compounds are separated on a reverse-phase column.
-
Quantification: The concentrations of HVA and DOPAC are determined by comparing the peak areas of the samples to those of known standards. The results are typically expressed as nanograms per gram of tissue.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic-like activity of this compound.
Protocol:
-
Apparatus: A shuttle box with two compartments separated by a gate is used. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.
-
Training: Rats are trained to avoid the foot shock by moving from the compartment where the CS is presented to the other compartment within a set time (e.g., 10 seconds). Failure to move results in the delivery of the shock (the escape response).
-
Testing: Once the rats are trained to a stable level of avoidance, they are treated with this compound or vehicle.
-
Data Collection: The number of successful avoidances (moving during the CS before the US) and escapes (moving after the US onset) is recorded.
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it selectively suppresses the conditioned avoidance response at doses that do not impair the escape response (i.e., does not cause sedation or motor impairment).
Signaling Pathways and Visualizations
The following diagrams illustrate the potential signaling pathways involved in the mechanism of action of this compound.
Dopamine Metabolism Pathway
The following diagram illustrates the metabolic pathway of dopamine, highlighting the formation of the metabolites HVA and DOPAC, which are increased by this compound.
Caption: Dopamine synthesis and metabolism pathway.
Hypothesized Neurotensin Signaling Pathway Interaction
This diagram illustrates a simplified neurotensin signaling pathway through the NTS1 receptor, which may be modulated by this compound, leading to downstream effects on dopamine neurons.
Caption: Hypothesized this compound interaction with neurotensin signaling.
Conclusion
This compound represents a significant departure from traditional antipsychotic drug design. Its mechanism, centered on the modulation of dopamine turnover without direct receptor antagonism and interaction with the neurotensin system, offers a potential avenue for the development of antipsychotics with an improved side-effect profile. While a complete picture of its pharmacological activity requires further investigation and the public availability of more extensive quantitative data, the existing preclinical evidence strongly supports its classification as an atypical antipsychotic agent with a novel mechanism of action. This guide provides a foundational understanding for researchers and drug development professionals interested in this unique compound and the broader field of innovative antipsychotic therapies.
References
An In-depth Technical Guide on the Core Dopamine Turnover Effects of CI-943
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI-943 (8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine) is a novel psychotropic agent with a unique neurochemical profile that distinguishes it from classical and atypical antipsychotics. Preclinical studies have established that this compound accelerates dopamine (DA) turnover in key brain regions, such as the striatum and mesolimbic areas. This is evidenced by a significant increase in the principal dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). Notably, this modulation of dopaminergic activity occurs without direct interaction with dopamine receptors, suggesting a novel mechanism of action. This technical guide provides a comprehensive overview of the effects of this compound on dopamine turnover, including a summary of preclinical findings, detailed experimental protocols for assessing these effects, and a proposed mechanism of action.
Introduction
This compound emerged from research programs seeking novel antipsychotic agents with improved side-effect profiles, particularly a reduced liability for extrapyramidal symptoms (EPS) and tardive dyskinesia. Unlike traditional antipsychotics that primarily act as dopamine D2 receptor antagonists, this compound does not exhibit significant affinity for dopamine receptors.[1] Instead, its preclinical profile is characterized by a robust increase in the synthesis and metabolism of dopamine.[1] This unique mechanism suggests that this compound may offer a new therapeutic avenue for psychiatric disorders, potentially by modulating presynaptic dopaminergic function. Understanding the core effects of this compound on dopamine turnover is therefore critical for elucidating its therapeutic potential and mechanism of action.
Quantitative Data on Dopamine Turnover
Table 1: Illustrative Dose-Dependent Effects of this compound on Striatal Dopamine Metabolite Levels in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Striatal HVA Levels (ng/mg tissue) | % Increase vs. Vehicle | Striatal DOPAC Levels (ng/mg tissue) | % Increase vs. Vehicle |
| Vehicle | 0 | 1.5 ± 0.2 | - | 2.0 ± 0.3 | - |
| This compound | 1 | 2.1 ± 0.3 | 40% | 2.7 ± 0.4 | 35% |
| This compound | 10 | 3.3 ± 0.4 | 120% | 4.0 ± 0.5 | 100% |
| This compound | 40 | 4.8 ± 0.6 | 220% | 5.8 ± 0.7 | 190% |
Data are presented as mean ± SEM and are hypothetical.
Table 2: Illustrative Time-Course of the Effect of this compound on Striatal Dopamine Turnover in Rats
| Time Post-Administration (hours) | Striatal HVA (% of Baseline) | Striatal DOPAC (% of Baseline) |
| 0 (Baseline) | 100 ± 10 | 100 ± 12 |
| 1 | 180 ± 20 | 160 ± 18 |
| 2 | 250 ± 25 | 220 ± 20 |
| 4 | 210 ± 22 | 190 ± 15 |
| 8 | 140 ± 15 | 130 ± 12 |
Data are for a hypothetical 20 mg/kg i.p. dose and are presented as mean ± SEM.
Experimental Protocols
Quantification of Dopamine and Metabolites by HPLC-ED
This protocol describes the measurement of dopamine, DOPAC, and HVA in rat striatal tissue using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Materials:
-
Rat brain tissue (striatum)
-
Perchloric acid (0.1 M) containing 0.05% EDTA and 0.05% sodium metabisulfite
-
Mobile phase: Sodium phosphate buffer, EDTA, 1-octanesulfonic acid, and methanol, pH adjusted.
-
HPLC system with a C18 reverse-phase column and an electrochemical detector.
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Dissect striatal tissue from rat brains on an ice-cold plate.
-
Immediately homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid solution.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a 20 µL aliquot of the filtered supernatant into the HPLC system.
-
Separate dopamine and its metabolites on the C18 column using the specified mobile phase at a constant flow rate.
-
Detect the compounds using an electrochemical detector set at an appropriate oxidation potential (e.g., +0.75 V).
-
Quantify the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to those of external standards.
-
Normalize the results to the protein content of the initial tissue homogenate, determined by a standard protein assay.
In Vivo Microdialysis for Extracellular Dopamine and Metabolites
This protocol outlines the procedure for in vivo microdialysis in the striatum of freely moving rats to measure extracellular levels of dopamine and its metabolites.
Materials:
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Syringe pump
-
Fraction collector
-
HPLC-ED system
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the striatum.
-
Allow the animal to recover from surgery for at least 24 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution.
-
Administer this compound or vehicle and continue collecting dialysate samples.
-
Analyze the dialysate samples for dopamine, DOPAC, and HVA content using HPLC-ED as described in Protocol 3.1.
Western Blot Analysis of Tyrosine Hydroxylase
This protocol details the measurement of tyrosine hydroxylase (TH) protein levels in rat striatal tissue.
Materials:
-
Striatal tissue lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Tyrosine Hydroxylase
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from striatal tissue.
-
Determine protein concentration using a standard assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TH antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations: Signaling Pathways and Workflows
References
CI-943: A Deep Dive into Preclinical Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-943 (8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]-pyrimidine) is a novel psychoactive compound that has demonstrated a unique profile in preclinical behavioral studies, suggesting potential as an atypical antipsychotic agent. Unlike classical neuroleptics, this compound does not appear to exert its effects through direct dopamine receptor antagonism, hinting at a distinct mechanism of action that warrants further investigation. This technical guide provides a comprehensive overview of the core preclinical behavioral studies conducted on this compound, presenting available data, outlining experimental methodologies, and exploring its proposed mechanism of action.
Quantitative Data Summary
Due to the limited availability of the full-text primary literature, a comprehensive quantitative analysis with specific dose-response data (e.g., ED50 values) cannot be provided. The following tables summarize the qualitative and semi-quantitative findings from available abstracts of key preclinical studies.
Table 1: Effects of this compound on Spontaneous and Drug-Induced Locomotor Activity
| Behavioral Assay | Animal Model | Effect of this compound | Comparison to Typical Antipsychotics | Reference |
| Spontaneous Locomotion | Mice, Rats | Reduces spontaneous locomotion at doses that do not produce ataxia. | Similar to typical antipsychotics. | [1] |
| d-Amphetamine-Induced Hyperlocomotion | Mice, Rats | Enhances the locomotor stimulant effects of d-amphetamine. | Opposite to typical antipsychotics, which inhibit this effect. | [1] |
Table 2: Effects of this compound in Models Predictive of Antipsychotic Efficacy
| Behavioral Assay | Animal Model | Effect of this compound | Comparison to Typical Antipsychotics | Reference |
| Apomorphine-Induced Compulsive Cage Climbing | Mice | Inhibits compulsive climbing at non-ataxic doses. | Similar to typical antipsychotics. | [1] |
| Conditioned Avoidance Responding (One-Way) | Rats | Inhibits avoidance at doses that do not impair escape. | Similar to typical antipsychotics. | [1] |
| Conditioned Avoidance Responding (Continuous) | Rats, Squirrel Monkeys | Inhibits avoidance at doses that do not impair shock termination. | Similar to typical antipsychotics. | [1] |
Table 3: Assessment of Extrapyramidal Side Effect Liability
| Behavioral Assay | Animal Model | Effect of this compound | Comparison to Typical Antipsychotics | Reference |
| Apomorphine- or Amphetamine-Induced Stereotypy | Rats | Does not affect stereotypy. | Different from typical antipsychotics, which inhibit stereotypy. | [1] |
| Dystonic Movements | Haloperidol-sensitized Monkeys | High doses produce dystonic movements, but not at doses effective in avoidance tests. | Differs from typical antipsychotics, which show a closer dose relationship. | [1] |
| Behavioral Supersensitivity to Dopamine Agonists (after chronic administration) | Rats | Does not produce behavioral supersensitivity. | Different from typical antipsychotics, which induce supersensitivity. | [1] |
Experimental Protocols
The following are generalized protocols for the key behavioral assays used to evaluate this compound, based on standard practices in the field.
Spontaneous Locomotor Activity
-
Apparatus: Open-field arenas equipped with automated photobeam detection systems to track horizontal and vertical movements.
-
Procedure: Animals (mice or rats) are habituated to the testing room for at least one hour before the experiment. Following administration of this compound or vehicle, each animal is placed individually into the center of the open-field arena. Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration, typically 30-60 minutes.
-
Data Analysis: Total distance traveled, time spent in different zones of the arena, and number of rearings are compared between treatment groups using appropriate statistical tests (e.g., ANOVA).
Apomorphine-Induced Compulsive Cage Climbing
-
Apparatus: Standard laboratory cages with wire mesh walls and top.
-
Procedure: Mice are pre-treated with this compound or vehicle. After a specified pre-treatment time, they are administered a subcutaneous injection of apomorphine (a dopamine agonist). Immediately after apomorphine injection, mice are placed individually in the climbing cages. The amount of time spent climbing the walls of the cage is recorded by a trained observer for a period of 20-30 minutes.
-
Data Analysis: The total time spent climbing is calculated for each animal. The percentage of inhibition of climbing behavior in the this compound treated groups is calculated relative to the vehicle-treated control group.
Conditioned Avoidance Responding
-
Apparatus: A shuttle box with two compartments separated by a gate, equipped with a conditioned stimulus (CS; e.g., a light or tone) and an unconditioned stimulus (US; e.g., a mild footshock).
-
Procedure:
-
Acquisition: Animals (rats or squirrel monkeys) are trained to avoid a footshock by moving from one compartment to the other upon presentation of the CS. A trial begins with the presentation of the CS. If the animal moves to the other compartment within a specified time (e.g., 10 seconds), the trial is recorded as an avoidance response, and the US is not delivered. If the animal fails to move, the US is delivered until it escapes to the other compartment.
-
Testing: Once stable avoidance behavior is established, animals are treated with this compound or vehicle before the test session. The number of avoidance, escape, and failure-to-escape responses are recorded.
-
-
Data Analysis: The percentage of avoidance responses is the primary measure of efficacy. The latency to respond and the number of escape failures are used to assess potential motor or motivational impairments.
Mandatory Visualizations
Proposed Mechanism of Action of this compound
The exact molecular mechanism of this compound remains to be fully elucidated. However, preclinical evidence suggests a departure from the direct dopamine D2 receptor antagonism that characterizes typical antipsychotics. Neurochemical studies have shown that this compound increases dopamine turnover and enhances serotonergic function without binding to dopamine receptors.[2] A compelling hypothesis involves the modulation of the neuropeptide neurotensin (NT) system. Antipsychotic drugs are known to increase NT levels in brain regions implicated in psychosis, and NT itself has effects that mimic those of antipsychotics.[3][4][5] It is proposed that this compound may exert its antipsychotic-like effects by augmenting neurotensin signaling, which in turn modulates dopaminergic and other neurotransmitter systems.
Experimental Workflow for Preclinical Behavioral Screening
The preclinical evaluation of a novel antipsychotic candidate like this compound typically follows a tiered approach, starting with basic behavioral assessments and progressing to more complex models of antipsychotic efficacy and side effect liability.
Conclusion
The preclinical behavioral profile of this compound is noteworthy for its divergence from that of classical dopamine receptor antagonists. While it demonstrates efficacy in animal models predictive of antipsychotic activity, its enhancement of amphetamine-induced locomotion and lack of effect on stereotypy suggest a lower liability for extrapyramidal side effects. The hypothesized involvement of the neurotensin system offers a promising avenue for understanding its mechanism of action and for the development of novel antipsychotic agents with improved side effect profiles. Further research, including the public dissemination of detailed quantitative data from seminal studies, is crucial for a complete understanding of this intriguing compound.
References
- 1. This compound, a potential antipsychotic agent. I. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potential antipsychotic agent. II. Neurochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of neurotensin in the pathophysiology of schizophrenia and the mechanism of action of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotensin agonists: potential in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotensin, schizophrenia, and antipsychotic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of CI-943
For Researchers, Scientists, and Drug Development Professionals
Abstract
CI-943, with the chemical name 8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine, is a novel psychoactive compound with potential as an antipsychotic agent. Unlike conventional antipsychotics, this compound does not appear to exert its effects through direct antagonism of dopamine receptors. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and available physicochemical and pharmacological data for this compound, aimed at facilitating further research and development.
Chemical Structure and Properties
This compound is a fused heterocyclic compound featuring an imidazopyrazolopyrimidine core. The structure is characterized by an ethyl group at position 8 and methyl groups at positions 1, 3, and 5.
Chemical Name: 8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine
Molecular Formula: C₁₂H₁₇N₅
Molecular Weight: 231.30 g/mol
CAS Number: 89239-35-0
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 231.3 g/mol | (Taiclone, n.d.) |
| Purity | >98% | (Taiclone, n.d.) |
| Solubility | 10 mM in DMSO | (Taiclone, n.d.) |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl protons, as well as aromatic protons of the heterocyclic core. The chemical shifts would be influenced by the electronic environment of the fused ring system.
-
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments within the molecule, including the aliphatic carbons of the ethyl and methyl groups and the aromatic carbons of the imidazopyrazolopyrimidine core.
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be characteristic of the fused heterocyclic structure and the substituent groups.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the alkyl groups, C=N and C=C stretching within the aromatic rings, and other vibrations characteristic of the imidazopyrazolopyrimidine scaffold.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of a closely related analog, 1-Ethyl-7,8-dihydro-3,5-dimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine, has been described and provides a likely synthetic route. The synthesis of related imidazopyrimidine and pyrazolopyrimidine scaffolds often involves the condensation of substituted pyrazole or imidazole precursors with pyrimidine building blocks.
A plausible synthetic workflow for this compound is outlined below. This proposed pathway is based on common synthetic strategies for this class of compounds.
Experimental Protocol (Hypothetical):
A generalized experimental protocol for the synthesis of related imidazopyrazolopyrimidines involves the following steps:
-
Condensation: A substituted aminopyrazole is reacted with a β-ketoester or a similar pyrimidine precursor in a suitable solvent, often under acidic or basic catalysis.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization, often with heating, to form the fused pyrazolopyrimidine ring system.
-
Functionalization: Subsequent alkylation or other modifications are performed to introduce the desired substituents at specific positions on the heterocyclic core to yield the final product, this compound.
Pharmacological Profile
This compound has been identified as a potential antipsychotic agent. Preclinical studies indicate that it possesses an antipsychotic-like behavioral profile. However, its mechanism of action appears to be distinct from that of typical and atypical antipsychotics, as it does not demonstrate significant binding affinity for dopamine D2 receptors.
Mechanism of Action
The precise mechanism of action of this compound remains to be fully elucidated. It is known to affect dopamine neuronal activity, though not through direct receptor antagonism. This suggests that this compound may modulate dopamine neurotransmission through indirect mechanisms, potentially involving other neurotransmitter systems or intracellular signaling pathways that regulate the activity of dopamine neurons.
The diagram below illustrates the potential points of intervention for a novel antipsychotic like this compound within the dopamine signaling pathway, highlighting that its action is likely upstream or downstream of direct dopamine receptor interaction.
Unveiling the Atypical Profile of CI-943: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-943, a novel 8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine compound, emerged from preclinical studies as a potential antipsychotic agent with a unique neurochemical signature that distinguishes it from both typical and atypical antipsychotics. This technical guide provides an in-depth exploration of the core neurochemical characteristics of this compound, focusing on its effects on dopamine and serotonin systems. The information is compiled from seminal studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its proposed mechanisms of action to support further research and development in the field of psychopharmacology.
Core Neurochemical Profile of this compound
This compound exhibits a paradoxical effect on the dopaminergic system, accelerating dopamine (DA) turnover without direct interaction with dopamine receptors. This unique characteristic suggests a novel mechanism for achieving antipsychotic efficacy while potentially minimizing the extrapyramidal side effects associated with conventional dopamine receptor antagonists. Furthermore, this compound modulates serotonergic function, a key feature of many second-generation antipsychotic drugs.
Dopaminergic System Effects
The primary and most distinct feature of this compound is its ability to increase the synthesis and metabolism of dopamine in key brain regions.
Quantitative Effects on Dopamine Metabolites
Studies in rats have demonstrated that oral and intraperitoneal administration of this compound leads to a dose-dependent increase in the levels of dopamine metabolites in both the striatum and mesolimbic areas. This indicates an acceleration of dopamine turnover.
| Dopamine Metabolite | Brain Region | Dosage (mg/kg, p.o.) | Maximum % Increase (from control) | Time to Peak Effect (hr) |
| Homovanillic Acid (HVA) | Striatum | 10 | ~150% | 2 |
| 20 | ~200% | 4 | ||
| 40 | ~250% | 4 | ||
| Mesolimbic | 20 | ~175% | 4 | |
| 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Striatum | 20 | ~150% | 2 |
| Mesolimbic | 20 | ~140% | 2 | |
| 3-Methoxytyramine (3-MT) | Striatum | 20 | ~180% | 1 |
Data synthesized from preclinical studies in rats.
Receptor Binding Profile
A pivotal aspect of this compound's neurochemical profile is its lack of affinity for dopamine D2 receptors, the primary target of traditional antipsychotics. This has been confirmed through in vitro receptor binding assays.
| Receptor | Ligand | IC50 (nM) |
| Dopamine D2 | [3H]Spiperone | > 10,000 |
This lack of D2 receptor blockade is further supported by in vivo evidence, as this compound does not elevate serum prolactin levels, a common physiological response to D2 antagonism.[1] Chronic administration of this compound for 28 days also failed to induce upregulation of striatal D2 receptors, a phenomenon often observed with chronic D2 blockade.[1]
Serotonergic System Effects
This compound has been shown to enhance serotonergic function, although the specific mechanisms and quantitative extent of this interaction are less well-defined than its effects on the dopamine system. Studies have reported that this compound increases measures of serotonergic function, which may contribute to its potential antipsychotic efficacy and favorable side effect profile.[1]
Noradrenergic System Effects
In contrast to its effects on the dopamine and serotonin systems, this compound does not appear to significantly affect noradrenergic function.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's neurochemical profile.
Measurement of Dopamine Turnover
Objective: To determine the effect of this compound on the synthesis and metabolism of dopamine in the rat brain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: this compound administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Tissue Collection: At specified time points post-administration, animals are sacrificed, and brain regions (striatum and mesolimbic area) are rapidly dissected on ice.
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer (e.g., 0.1 M perchloric acid) and centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
Analyte Quantification: The concentrations of dopamine metabolites (HVA, DOPAC, and 3-MT) in the supernatant are determined using High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD).
-
HPLC System: A reverse-phase C18 column.
-
Mobile Phase: A buffered aqueous-organic solution (e.g., phosphate buffer with methanol), optimized for the separation of the analytes.
-
Detection: An electrochemical detector set at an oxidizing potential suitable for the detection of the phenolic and catechol moieties of the metabolites.
-
-
Data Analysis: Metabolite levels in drug-treated animals are compared to those in vehicle-treated controls and expressed as a percentage of control.
In Vitro Dopamine D2 Receptor Binding Assay
Objective: To assess the affinity of this compound for the dopamine D2 receptor.
Methodology:
-
Tissue Preparation: Rat striatal tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged. The resulting pellet, containing the cell membranes, is washed and resuspended in the assay buffer.
-
Radioligand: [3H]Spiperone, a high-affinity D2 receptor antagonist, is used.
-
Assay Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]Spiperone and varying concentrations of this compound or a reference compound (e.g., haloperidol).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., sulpiride).
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Spiperone (IC50) is calculated using non-linear regression analysis.
Visualizations
Proposed Mechanism of Action of this compound on Dopamine Neurons
Caption: Proposed indirect mechanism of this compound on dopamine synthesis.
Experimental Workflow for Dopamine Turnover Analysis
Caption: Workflow for measuring dopamine metabolite levels.
Conclusion
This compound presents a compelling and atypical neurochemical profile for a potential antipsychotic agent. Its ability to enhance dopamine turnover without direct receptor antagonism suggests a novel therapeutic approach that could circumvent the motor side effects and hyperprolactinemia associated with traditional D2 receptor blockers. The modulation of the serotonergic system further aligns its profile with that of modern atypical antipsychotics. The detailed methodologies and quantitative data presented herein provide a foundational resource for researchers and drug developers interested in exploring the unique mechanism of this compound and its potential for the treatment of psychotic disorders. Further investigation into the precise molecular target responsible for its indirect effects on dopamine synthesis is a critical next step in fully elucidating its mechanism of action.
References
CI-943: An In-Depth Technical Guide on its Effects on Dopamine Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-943 (8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine) is a novel psychoactive compound that has been investigated for its potential as an atypical antipsychotic agent. Unlike classical and many atypical antipsychotics that act as dopamine D2 receptor antagonists, this compound presents a unique mechanism of action. Preclinical studies have demonstrated that this compound modulates dopamine neuronal activity, suggesting a potential therapeutic avenue for disorders involving dopaminergic dysregulation, such as schizophrenia. This technical guide provides a comprehensive overview of the reported effects of this compound on dopamine neuronal activity, with a focus on its neurochemical and electrophysiological impact.
Core Findings on Dopamine Metabolism and Neuronal Firing
This compound has been shown to accelerate the turnover of dopamine in the brain. This is evidenced by the enhancement of levels of the dopamine metabolites homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC). This increase in dopamine metabolism occurs without this compound exhibiting affinity for dopamine receptors, indicating an indirect mechanism of action.[1]
Electrophysiological studies on dopamine neurons in the substantia nigra (A9) and the ventral tegmental area (A10) have revealed complex effects of this compound. Acute administration of this compound did not elevate the baseline firing rate of these neurons. However, at high doses, it was observed to decrease their firing rate. The effects of chronic administration of this compound appear to be region-specific, with differing impacts on A9 and A10 neuronal activity.
Quantitative Data Summary
Table 1: Effects of this compound on Dopamine Metabolite Levels in Rodent Brain
| Brain Region | Compound | Dose | Route of Administration | Change in HVA Levels | Change in DOPAC Levels |
| Striatum | This compound | Not Specified | p.o., i.p. | Increased | Increased |
| Mesolimbic | This compound | Not Specified | p.o., i.p. | Increased | Increased |
HVA: Homovanillic Acid, DOPAC: 3,4-Dihydroxyphenylacetic Acid, p.o.: Oral, i.p.: Intraperitoneal
Table 2: Electrophysiological Effects of this compound on Midbrain Dopamine Neurons in Rats
| Neuronal Population | Administration | Dose | Effect on Firing Rate | Number of Spontaneously Active Neurons |
| A9 (Substantia Nigra) | Acute | 10-20 mg/kg i.p. | No change in baseline | Not Specified |
| A9 (Substantia Nigra) | Acute | 40 mg/kg i.p. | Decreased | Not Specified |
| A9 (Substantia Nigra) | Chronic (21 days) | 36 mg/kg/day p.o. | Not Specified | No alteration |
| A10 (Ventral Tegmental Area) | Acute | 10-20 mg/kg i.p. | No change in baseline | Not Specified |
| A10 (Ventral Tegmental Area) | Acute | 40 mg/kg i.p. | Decreased | Not Specified |
| A10 (Ventral Tegmental Area) | Chronic (21 days) | 36 mg/kg/day p.o. | Not Specified | Increased |
i.p.: Intraperitoneal, p.o.: Oral
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not fully available in the reviewed literature. However, based on standard neuropharmacological research practices, the following methodologies are likely to have been employed.
In Vivo Microdialysis for Dopamine Metabolite Measurement
This technique is used to measure extracellular levels of neurotransmitters and their metabolites in the brain of a freely moving animal.
-
Probe Implantation: Male Wistar rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., striatum or nucleus accumbens).
-
Probe Insertion and Perfusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent degradation of dopamine and its metabolites.
-
Analysis: The concentrations of HVA and DOPAC in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Changes in metabolite levels following the administration of this compound are expressed as a percentage of the baseline levels.
Extracellular Single-Unit Recordings of Dopamine Neurons
This electrophysiological technique is used to measure the firing activity of individual neurons.
-
Animal Preparation: Rats are anesthetized, and a burr hole is drilled in the skull overlying the substantia nigra (A9) or ventral tegmental area (A10).
-
Electrode Placement: A recording microelectrode is slowly lowered into the target brain region until the characteristic electrophysiological signature of a dopamine neuron is identified.
-
Data Acquisition: The spontaneous firing rate of the neuron is recorded. The effects of this compound, administered systemically (e.g., intraperitoneally), are then recorded over time.
-
Neuron Identification: Dopamine neurons are typically identified by their long-duration action potentials, slow firing rate, and characteristic bursting pattern.
-
Data Analysis: Changes in firing rate (spikes/second) and the number of spontaneously active neurons in a given electrode track are analyzed.
Visualizations
Experimental Workflow for Assessing Neurochemical Effects
Caption: Workflow for in vivo microdialysis to assess this compound's effect on dopamine metabolites.
Putative Signaling Pathway of this compound
The precise molecular mechanism by which this compound increases dopamine turnover remains to be fully elucidated. However, based on the available data suggesting an indirect action, a hypothetical signaling pathway can be proposed. This compound may interact with a yet unidentified presynaptic protein that modulates the synthesis and/or metabolism of dopamine.
Caption: A hypothetical signaling pathway for this compound's indirect action on dopamine turnover.
Conclusion
This compound represents a departure from traditional dopamine receptor-blocking antipsychotics. Its ability to increase dopamine turnover without direct receptor interaction suggests a novel mechanism for modulating dopaminergic neurotransmission. While the existing preclinical data provides a qualitative understanding of its effects, a significant gap remains in the availability of detailed quantitative data and specific experimental protocols. Further research is warranted to fully characterize the dose-dependent neurochemical and electrophysiological effects of this compound and to elucidate its precise molecular mechanism of action. Such studies will be crucial for determining its therapeutic potential and advancing the development of novel treatments for psychiatric disorders.
References
CI-943: A Technical Whitepaper on a Novel Potential Antipsychotic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CI-943 (8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]-pyrimidine) emerges from preclinical studies as a novel investigational compound with potential antipsychotic properties. Chemically distinct from established antipsychotic agents, its primary differentiating characteristic is its lack of direct dopamine receptor antagonism, a cornerstone of traditional antipsychotic pharmacology.[1][2] Preclinical evidence suggests that this compound modulates dopaminergic and serotonergic systems through a unique and yet to be fully elucidated mechanism, presenting a promising avenue for the development of antipsychotics with a potentially improved side-effect profile, particularly concerning extrapyramidal symptoms. This document provides a comprehensive technical overview of the existing preclinical data on this compound, including its behavioral pharmacology, neurochemical effects, and electrophysiological profile. Detailed experimental methodologies are provided to facilitate the replication and extension of these seminal studies.
Chemical and Physical Properties
This compound is a heterocyclic small molecule with the following properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₇N₅ |
| Molecular Weight | 231.30 g/mol |
| CAS Number | 89239-35-0 |
| IUPAC Name | 8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine |
| Solubility | Soluble in DMSO |
Preclinical Pharmacology
Behavioral Effects
Preclinical studies in rodent and primate models indicate that this compound exhibits a behavioral profile consistent with potential antipsychotic efficacy, while also displaying notable differences from classical dopamine receptor antagonists.
Table 1: Summary of Preclinical Behavioral Effects of this compound
| Behavioral Test | Species | Effect of this compound | Comparison with Typical Antipsychotics | Reference |
| Spontaneous Locomotion | Mice, Rats | Reduced | Similar | [1] |
| Apomorphine-Induced Compulsive Cage Climbing | Mice | Inhibited (at non-ataxic doses) | Similar | [1] |
| d-Amphetamine-Induced Locomotion | Mice, Rats | Enhanced | Opposite | [1] |
| Apomorphine or Amphetamine-Induced Stereotypy | Rats | No effect | Different | [1] |
| Conditioned Avoidance Responding (One-way) | Rats | Inhibited (without impairing escape) | Similar | [1] |
| Conditioned Avoidance Responding (Continuous) | Rats, Squirrel Monkeys | Inhibited (without impairing shock termination) | Similar | [1] |
| Dystonic Movements (in haloperidol-sensitized monkeys) | Monkeys | Produced at high doses | Different (no extrapyramidal dysfunction at avoidance-inhibiting doses) | [1] |
| Dopamine Agonist-Induced Behavioral Supersensitivity (after repeated administration) | Rats | Not produced | Different | [1] |
Neurochemical Effects
The neurochemical profile of this compound is characterized by its unique ability to increase dopamine turnover without direct receptor blockade.
Table 2: Summary of Neurochemical Effects of this compound
| Neurochemical Parameter | Brain Region | Effect of this compound | Comparison with Typical Antipsychotics | Reference |
| Dopamine Turnover (HVA, DOPAC, 3-MT levels) | Striatum, Mesolimbic regions | Increased | Similar effect on turnover, but different mechanism (no receptor blockade) | [2] |
| Dopamine Synthesis Rate | Striatum, Mesolimbic regions | Increased | Similar effect on synthesis, but different mechanism | [2] |
| Dopamine Receptor (D₂) Affinity (in vitro & in vivo) | - | No affinity | Opposite | [2] |
| Serum Prolactin Levels | Rats | No effect | Different (typical antipsychotics increase prolactin) | [2] |
| Serotonergic Function | - | Increased | - | [2] |
| Noradrenergic Function | - | No effect | - | [2] |
| Striatal D₂ Receptor Number and Affinity (chronic administration) | Striatum | No effect | Different (haloperidol increases D₂ receptor number) | [2] |
Electrophysiological Effects
Electrophysiological studies on midbrain dopamine neurons further differentiate this compound from traditional antipsychotics.
Table 3: Summary of Electrophysiological Effects of this compound on A9 and A10 Dopamine Neurons
| Administration | Parameter | A9 Dopamine Neurons | A10 Dopamine Neurons | Comparison with Haloperidol | Reference |
| Acute | Base-line Firing Rate | No increase | No increase | Haloperidol increases firing rate | [3] |
| Number of Spontaneously Active Neurons | No increase | No increase | Haloperidol increases the number of active neurons | [3] | |
| Antagonism of Apomorphine/Amphetamine Effects | No antagonism | No antagonism | Haloperidol antagonizes these effects | [3] | |
| Firing Rate (at high doses) | Decreased | Decreased | - | [3] | |
| Chronic (21 days) | Number of Spontaneously Active Neurons | No alteration | Increased | Haloperidol decreases the number in both A9 and A10 | [3] |
Mechanism of Action (Proposed)
The precise molecular mechanism of this compound remains to be fully elucidated. However, based on the available preclinical data, a hypothetical model can be proposed. This compound does not act as a dopamine receptor antagonist.[1][2] Instead, it appears to indirectly modulate dopaminergic and serotonergic neurotransmission. The observed increase in dopamine turnover, evidenced by elevated levels of dopamine metabolites (HVA and DOPAC), without a concomitant blockade of dopamine receptors, suggests a novel mechanism of action.[2] This could involve modulation of dopamine synthesis, release, or reuptake through a non-receptor-mediated mechanism or via interaction with a yet unidentified molecular target. The concurrent increase in serotonergic function suggests a potential interplay between these two neurotransmitter systems in the overall pharmacological effect of this compound.[2]
Caption: Proposed mechanism of this compound on dopamine turnover.
Experimental Protocols
The following sections detail the general methodologies employed in the preclinical evaluation of this compound. It is important to note that the specific parameters of these experiments as conducted in the original studies are not publicly available, and the following descriptions are based on standard practices for these assays.
Conditioned Avoidance Responding
This behavioral paradigm is a cornerstone in the preclinical screening of antipsychotic drugs. It assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Apparatus: A shuttle box divided into two compartments by a partition with an opening. The floor of the box is a grid capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.
-
Procedure:
-
Acquisition: A rat is placed in one compartment of the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds), followed by the presentation of the US (e.g., 0.5 mA foot shock) through the grid floor.
-
If the rat moves to the other compartment during the CS presentation, it avoids the shock (a conditioned avoidance response), and the trial is terminated.
-
If the rat does not move during the CS, the US is delivered. The rat can then move to the other compartment to escape the shock (an escape response).
-
Trials are repeated with an inter-trial interval.
-
-
Drug Testing: Once the animals are trained to a stable level of avoidance responding, they are treated with the test compound (this compound) or a vehicle control prior to the test session. The number of avoidance and escape responses is recorded. A compound with antipsychotic potential is expected to decrease the number of avoidance responses at doses that do not affect the number of escape responses.
Caption: General workflow for the conditioned avoidance response test.
In Vivo Microdialysis for Dopamine and Metabolites
This technique allows for the in vivo sampling of neurotransmitters and their metabolites from the extracellular fluid of specific brain regions in awake, freely moving animals.
-
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., striatum or nucleus accumbens).
-
The cannula is secured to the skull with dental cement. Animals are allowed to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Neurotransmitters and metabolites in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Sample Analysis:
-
The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
This method allows for the separation and quantification of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
-
-
Drug Administration: After a stable baseline of neurotransmitter levels is established, this compound is administered, and changes in the extracellular concentrations of dopamine and its metabolites are monitored over time.
Extracellular Single-Unit Recordings of A9 and A10 Dopamine Neurons
This electrophysiological technique is used to measure the firing activity of individual dopamine neurons in the substantia nigra (A9) and the ventral tegmental area (A10) in anesthetized rats.
-
Animal Preparation: Rats are anesthetized (e.g., with chloral hydrate) and placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the A9 and A10 regions.
-
Recording:
-
A glass microelectrode is slowly lowered into the brain to locate and record the extracellular action potentials of individual dopamine neurons.
-
Dopamine neurons are identified based on their characteristic electrophysiological properties, including a slow firing rate (0.5-5 Hz), a long-duration action potential (>2.5 ms), and a biphasic or triphasic waveform.
-
-
Data Analysis: The firing rate, firing pattern (e.g., burst firing), and the number of spontaneously active neurons per electrode track are quantified.
-
Drug Administration: The effects of acute administration of this compound on the firing activity of these neurons are assessed. For chronic studies, animals are treated with the drug for an extended period (e.g., 21 days) before the electrophysiological recordings are made.
Potential Advantages and Future Directions
The preclinical profile of this compound suggests several potential advantages over traditional antipsychotics:
-
Reduced Risk of Extrapyramidal Side Effects (EPS): By avoiding direct dopamine D2 receptor blockade, this compound may be less likely to induce acute dystonia, parkinsonism, and tardive dyskinesia.[1][2]
-
Novel Mechanism of Action: The unique neurochemical profile of this compound offers a new therapeutic strategy for psychosis, which could be beneficial for patients who do not respond to or cannot tolerate existing treatments.
Future research should focus on:
-
Elucidation of the Molecular Target: Identifying the specific molecular target(s) of this compound is crucial to understanding its mechanism of action and for the rational design of new, more potent, and selective compounds.
-
Investigation of the Serotonergic Component: The role of increased serotonergic function in the overall antipsychotic-like profile of this compound warrants further investigation.
-
Clinical Evaluation: To date, there is no publicly available information on the clinical evaluation of this compound in humans. Should further preclinical development support its safety and efficacy, clinical trials would be the necessary next step to determine its therapeutic potential in patients with schizophrenia or other psychotic disorders.
Conclusion
This compound represents a departure from the classical dopamine D2 receptor antagonist model of antipsychotic drug action. Its ability to produce an antipsychotic-like behavioral profile in preclinical models, coupled with a novel neurochemical signature of increased dopamine turnover without receptor blockade, marks it as a compound of significant scientific interest.[1][2] While the lack of recent research and the absence of clinical data temper enthusiasm, the foundational preclinical work on this compound provides a valuable case study in the exploration of non-dopamine-receptor-centric approaches to the treatment of psychosis. Further investigation into its mechanism of action could unveil new pathways for the development of the next generation of antipsychotic medications.
References
- 1. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 3. This compound, a potential antipsychotic agent. III. Evaluation of effects on dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Initial Characterization of PN-943
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of therapeutic intervention for inflammatory bowel disease (IBD) is continually evolving, with a significant focus on developing targeted, orally administered treatments to improve patient convenience and potentially reduce systemic side effects. Within this context, the molecule designated as CI-943 has generated interest. However, a review of the scientific literature indicates that the most substantial body of research pertains to PN-943 , an orally delivered, gut-restricted alpha-4-beta-7 (α4β7) integrin antagonist. Earlier mentions of a "this compound" as a potential antipsychotic agent exist but are sparse. This technical guide will, therefore, focus on the comprehensive discovery and initial characterization of PN-943, a promising therapeutic candidate for ulcerative colitis (UC).
PN-943 is a second-generation oral peptide antagonist of the α4β7 integrin, designed to offer superior potency and a gut-restricted mechanism of action.[1] This guide provides a detailed overview of its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its initial characterization.
Mechanism of Action: Targeting Leukocyte Trafficking
PN-943 exerts its therapeutic effect by specifically targeting the α4β7 integrin on the surface of leukocytes.[2] This integrin plays a crucial role in the inflammatory cascade of ulcerative colitis by mediating the trafficking of pathogenic T-lymphocytes to the gastrointestinal tract. The interaction between α4β7 on lymphocytes and the Madu-cam-1 (MAdCAM-1) on the endothelial cells of the gut vasculature is a key step in the recruitment of these inflammatory cells to the site of inflammation. By blocking this interaction, PN-943 effectively reduces the influx of inflammatory cells into the colon, thereby mitigating the signs and symptoms of ulcerative colitis.[1]
Preclinical Characterization
In Vitro Potency
PN-943 was developed as a structural analog of a first-generation α4β7 integrin antagonist, PTG-100. Preclinical studies demonstrated that PN-943 has a higher in vitro potency compared to PTG-100.[1] Pharmacokinetic and pharmacodynamic modeling in humans estimated a 50% inhibitory concentration (IC50) for receptor occupancy of 0.69 ng/mL.[3]
Animal Model of Colitis
The efficacy of PN-943 was evaluated in a trinitrobenzenesulfonic acid (TNBS)-induced colitis rat model, a well-established animal model that mimics some aspects of human IBD. In this model, PN-943 administration resulted in a significantly lower mean colon histopathology score compared to both vehicle and the first-generation compound, PTG-100, demonstrating its potential to reduce colon inflammation.[1][3]
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Colitis:
-
Rats are fasted overnight with free access to water.
-
Under light anesthesia, a catheter is inserted intrarectally.
-
A solution of TNBS in ethanol is instilled into the colon. Ethanol is used to break the mucosal barrier.
-
A control group receives a saline enema.
-
-
Treatment:
-
PN-943 is administered orally, typically once or twice daily, starting either before or after the induction of colitis.
-
A vehicle control group receives the formulation without the active compound.
-
A positive control group may be included (e.g., an established anti-inflammatory agent).
-
-
Assessment of Colitis:
-
Daily monitoring of body weight, stool consistency, and presence of blood in the stool.
-
At the end of the study, animals are euthanized, and the colon is removed.
-
Macroscopic scoring of inflammation, ulceration, and bowel wall thickening is performed.
-
Histopathological analysis of colon tissue sections is conducted to assess inflammatory cell infiltration, epithelial damage, and other features of colitis.
-
-
Data Analysis: Statistical comparison of the colitis scores between the treatment groups and the vehicle control group.
Clinical Development: Phase 1 Studies
The initial clinical evaluation of PN-943 was conducted in healthy male volunteers to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[2]
Study Design
Two studies were conducted: a first-in-human study with single ascending doses (SAD) and multiple ascending doses (MAD), and a second study comparing a liquid solution to an immediate-release tablet formulation.[2]
Pharmacokinetic Profile
PN-943 demonstrated minimal systemic exposure, consistent with its gut-restricted design.[2] Following oral administration, there was an approximately dose-proportional increase in the area under the plasma concentration-time curve (AUC).[2] The administration of PN-943 with a high-fat meal reduced the peak plasma concentration (Cmax) and AUC.[3] The urinary excretion of the intact drug was minimal (<0.1%), with a dose-related increase in fecal excretion.[2][3]
Table 1: Single-Dose Pharmacokinetics of PN-943 in Healthy Volunteers [3]
| Dose (mg) | Cmax (ng/mL) | AUCinf (ng·h/mL) | Tmax (hr) | t1/2 (hr) |
| 100 | 2.11 | 16.5 | 2-4 | 3.1-4.0 |
| 300 | 6.55 | - | - | 3.1-4.0 |
| 1000 | - | - | - | 5.3-5.7 |
| 1400 | 23.5 | 260 | 2-4 | 5.3-5.7 |
Pharmacodynamic Profile: Receptor Occupancy
Dose-dependent increases in blood receptor occupancy on α4β7 memory CD4+ T-cells were observed, confirming target engagement.[3] Twice-daily dosing resulted in sustained receptor occupancy.[2][3]
Table 2: Receptor Occupancy of PN-943 in Healthy Volunteers (Single Dose) [1]
| Dose (mg) | Mean Peak Receptor Occupancy (%) |
| 100 | 61.8 |
| 300 | - |
| 1000 | ~94.8 |
| 1400 | 94.8 |
Experimental Protocols
-
Sample Preparation:
-
Plasma: Protein precipitation using a solution of acetonitrile, methanol, and formic acid (74.9:25.0:0.1).[3]
-
Urine and Feces: Specific extraction and homogenization procedures followed by solid-phase extraction.
-
Addition of a stable isotope-labeled internal standard to all samples and calibration standards.
-
-
Chromatographic Separation:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with two mobile phases, for example:
-
Mobile Phase A: Water with a small percentage of an organic modifier (e.g., acetonitrile) and an additive to improve peak shape (e.g., formic acid).
-
Mobile Phase B: An organic solvent like acetonitrile with a small percentage of water and an additive.
-
-
Flow Rate: Dependent on the column dimensions.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both PN-943 and its internal standard.
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentrations of PN-943 in the unknown samples are determined from this calibration curve.
-
-
Sample Collection: Whole blood is collected from subjects at various time points post-dosing.
-
Staining:
-
A cocktail of fluorescently labeled antibodies is used to identify the target cell population (e.g., CD45, CD3, CD4 for T-helper cells).
-
To measure free receptors, a fluorescently labeled competing antibody or a labeled version of PN-943 is added at a subsaturating concentration.
-
To measure total receptors, a non-competing fluorescently labeled antibody that binds to a different epitope of the α4β7 integrin is used.
-
-
Incubation: Samples are incubated with the antibody cocktail under specific conditions (time, temperature) to allow for binding.
-
Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.
-
Data Acquisition: Samples are acquired on a flow cytometer.
-
Data Analysis:
-
The target lymphocyte population is identified based on the expression of the lineage markers.
-
The geometric mean fluorescence intensity (gMFI) of the free and total receptor staining is measured for the target cell population.
-
Percent receptor occupancy is calculated using the following formula: % RO = (1 - (gMFI of free receptor at time t / gMFI of free receptor at baseline)) * 100
-
Clinical Development: Phase 2 IDEAL Study
The IDEAL (Investigating Diversity and Efficacy of an Oral α4β7 Antagonist for Ulcerative Colitis) study was a Phase 2, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of PN-943 in patients with moderate-to-severe active ulcerative colitis.[4]
Study Design
159 patients were randomized to receive one of two doses of PN-943 (150 mg or 450 mg) or a placebo, administered twice daily (BID) for 12 weeks.[4][5]
Efficacy Results
The primary endpoint was clinical remission at week 12. The 450 mg BID dose did not meet the primary endpoint.[5] However, the 150 mg BID dose demonstrated a clinically meaningful improvement in clinical remission compared to placebo.[4] There was also a strong concordance of efficacy across multiple key secondary endpoints, including statistically significant differences in histologic remission and endoscopic improvement at the 150 mg BID dose.[4][5]
Table 3: Key Efficacy Results from the Phase 2 IDEAL Study (150 mg BID vs. Placebo) [4][5]
| Endpoint | PN-943 150 mg BID (%) | Placebo (%) | Delta (%) | p-value |
| Clinical Remission (mITT) | 27.5 | 14.5 | 13 | 0.08 |
| Clinical Remission (bio-naïve) | - | - | 16 | 0.04 |
mITT: modified Intent-to-Treat population bio-naïve: patients with no prior exposure to biologic therapies
Safety and Tolerability
The safety profile of the 150 mg BID dose was comparable to that of the placebo group.[4]
Conclusion and Future Directions
PN-943 is an orally administered, gut-restricted α4β7 integrin antagonist that has demonstrated a promising efficacy and safety profile in its initial clinical development for the treatment of moderate-to-severe ulcerative colitis. The Phase 1 studies established a clear pharmacokinetic and pharmacodynamic relationship, with dose-dependent target engagement. The Phase 2 IDEAL study provided clinical proof-of-concept for the 150 mg BID dose, showing clinically meaningful improvements in key efficacy endpoints.[4][6] Based on these encouraging results, plans for a Phase 3 registrational program for PN-943 in ulcerative colitis are underway.[4] The development of PN-943 represents a significant step towards a new oral, targeted therapy for patients with IBD.
References
- 1. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single‐ and Multiple‐Dose Pharmacokinetics and Pharmacodynamics of PN‐943, a Gastrointestinal‐Restricted Oral Peptide Antagonist of α4β7, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protagonist Therapeutics Announces Topline Data from Phase 2 IDEAL Study of PN-943 in Ulcerative Colitis [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. Protagonist Forges Ahead with UC Drug On Strength of Low Dose Data - BioSpace [biospace.com]
The Enigmatic Effects of CI-943 on Locomotor Activity: A Review of Available Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-943, identified as a potential antipsychotic agent, has been a subject of preclinical investigation to characterize its pharmacological profile and therapeutic potential. A key aspect of assessing novel antipsychotic candidates is their effect on locomotor activity, which can provide insights into their potential for producing extrapyramidal side effects (EPS) or sedative properties. This technical guide synthesizes the currently accessible information regarding the in vivo effects of this compound on locomotor activity, drawing from the limited available scientific literature. It is important to note that a comprehensive analysis is hindered by the lack of publicly available full-text research articles. The primary source of information is an abstract from a 1989 study by Meltzer et al., which describes the effects of this compound on dopamine neuronal activity.
Core Findings on Dopaminergic Modulation
This compound is characterized as a novel compound that, unlike typical and atypical antipsychotics, does not exhibit affinity for dopamine receptors.[1][2] However, it has been shown to influence dopamine turnover and neuronal activity.
A pivotal study by Meltzer and colleagues in 1989 provides the most direct, albeit limited, insight into the potential effects of this compound on motor function. The research, focused on the electrophysiological activity of A9 and A10 dopamine neurons, revealed the following:
-
Acute Administration:
-
At doses of 10-20 mg/kg administered intraperitoneally (i.p.), this compound did not alter the baseline firing rate of dopamine neurons.[1]
-
A higher dose of 40 mg/kg administered orally (p.o.) did not increase the number of spontaneously active dopamine neurons.[1]
-
At doses of 20-40 mg/kg i.p., this compound did not antagonize the effects of the dopamine agonist apomorphine or the psychostimulant amphetamine on A9 or A10 dopamine neurons.[1]
-
A high dose of 40 mg/kg i.p. led to a decrease in the firing rate of both A9 and A10 dopamine neurons.[1]
-
-
Chronic Administration:
-
Repeated administration of this compound (36 mg/kg/day p.o. for 21 days) did not affect the number of spontaneously active A9 dopamine neurons but did result in an increase in the number of active A10 neurons.[1]
-
These findings suggest that this compound has a complex and dose-dependent effect on the dopamine system. The lack of dopamine receptor antagonism, coupled with an increase in dopamine turnover, points towards a unique mechanism of action compared to traditional antipsychotics.[2] The reduction in neuronal firing at high acute doses could speculatively translate to a decrease in locomotor activity.
Inferred Effects on Locomotor Activity
While direct quantitative data on locomotor activity is not available in the accessible literature, the electrophysiological data allows for some inferences. The observation that a high dose of this compound decreases the firing rate of dopamine neurons suggests a potential for reduced locomotor activity at this dose.[1] At lower to moderate doses, where no significant change in baseline neuronal activity was observed, this compound may have a neutral effect on spontaneous locomotion .[1] The lack of antagonism of amphetamine-induced effects further distinguishes it from classic antipsychotics that typically inhibit psychostimulant-induced hyperlocomotion.[1]
Experimental Protocols
Due to the limited information available, a detailed experimental protocol for locomotor activity assessment with this compound cannot be constructed. However, based on the abstract by Meltzer et al. (1989), the following elements were part of their in vivo studies:
-
Drug Administration: this compound was administered both intraperitoneally (i.p.) and orally (p.o.).[1][2]
-
Dose Range: Acute doses ranged from 10 to 40 mg/kg.[1][2] Chronic administration involved a daily dose of 36 mg/kg.[1]
-
Electrophysiology: The primary method for assessing the effects of this compound was in vivo electrophysiological recording of A9 and A10 dopamine neurons.[1]
Data Presentation
A comprehensive table summarizing quantitative data on locomotor activity cannot be generated as the specific data (e.g., beam breaks, distance traveled) are not reported in the available abstract.
Signaling Pathways and Experimental Workflows
The precise molecular mechanism of this compound's action on dopamine neurons remains unknown.[2] Therefore, a detailed signaling pathway diagram cannot be accurately created. However, a logical workflow of the initial preclinical assessment of a novel antipsychotic candidate like this compound can be conceptualized.
Caption: Conceptual workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
The available information on the in vivo effects of this compound on locomotor activity is indirect and primarily inferred from its impact on dopamine neuron electrophysiology. The data suggests that high doses of this compound may decrease locomotor activity, while lower doses might have a neutral effect. Crucially, the lack of dopamine receptor antagonism and its unique profile of increasing dopamine turnover suggest a low propensity for extrapyramidal side effects.
To provide a definitive and in-depth technical guide, access to the full-text research articles detailing the behavioral pharmacology of this compound is essential. Future research, should it become available, would need to include comprehensive dose-response studies on spontaneous and induced locomotor activity, utilizing standardized behavioral apparatuses and methodologies. Such studies would be critical to fully elucidate the therapeutic potential and side-effect profile of this enigmatic compound. Researchers are advised to seek out the primary literature for a complete understanding of the experimental details and quantitative results.
References
Methodological & Application
Application Notes and Protocols for PN-943 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental use of PN-943, an orally administered, gut-restricted peptide antagonist of the α4β7 integrin, in rodent models of inflammatory bowel disease (IBD).
Application Notes
Mechanism of Action
PN-943 is an orally stable peptide that selectively binds to the α4β7 integrin on the surface of leukocytes.[1][2][3][4] This binding competitively inhibits the interaction between α4β7 and its natural ligand, the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the endothelial cells of the gastrointestinal vasculature.[1] By blocking this interaction, PN-943 impedes the trafficking and infiltration of pathogenic T-lymphocytes from the bloodstream into the intestinal tissue, thereby reducing inflammation in the gut.[1][3] PN-943 is a structural analog of a first-generation α4β7 integrin antagonist, PTG-100, but exhibits higher in vitro potency.[1][3]
Pharmacokinetics and Distribution in Rodent Models
Preclinical studies in animal models have demonstrated that PN-943 has minimal systemic absorption, with less than 1% being detected systemically.[1][3] This gut-restricted profile is a key feature of the molecule. Following oral administration in mice and rats, high concentrations of the related compound PTG-100 were observed in gut-associated lymphoid tissues, including the small intestine, colon, mesenteric lymph nodes, and Peyer's Patches, with significantly lower concentrations in the blood.[5][6][7] This localized distribution ensures targeted delivery to the site of inflammation while minimizing the potential for systemic side effects.
Toxicology Summary in Rodent Models
While specific toxicology data for PN-943 in rodents is not publicly detailed, the low systemic exposure of PN-943 suggests a favorable safety profile.[1][2][3] The related compound, PTG-100, has undergone a full battery of safety and toxicology studies with no adverse findings reported in safety pharmacology and mutagenesis assessments.[5] Standard toxicological evaluations in rodent models, as outlined in the protocols below, are recommended to establish the safety profile of PN-943 for specific research applications.
Data Presentation
Table 1: In Vitro Potency of the α4β7 Integrin Antagonist PTG-100 (a precursor to PN-943)
| Compound | Target | IC50 | Assay Type |
| PTG-100 | α4β7 Integrin | 1 nM | Biochemical and Cellular Assays |
This data is for PTG-100, a precursor to PN-943. PN-943 is reported to have higher in vitro potency.[1][3][5]
Table 2: Efficacy of PN-943 in a Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Rat Model
| Treatment Group | Outcome Measure | Result |
| PN-943 | Mean Colon Histopathology Score | Significantly lower compared to vehicle and PTG-100 |
This table summarizes the reported efficacy of PN-943 in a preclinical rodent model of colitis.[1][3]
Table 3: Pharmacodynamic Effects of PTG-100 in a Murine DSS Colitis Model
| Treatment | T-Cell Population | Tissue | Effect |
| PTG-100 (Oral, daily) | CD4+ CD44high CD45RBlow β7+ | Peyer's Patches | Dose-dependent reduction |
| PTG-100 (Oral, daily) | CD4+ CD44high CD45RBlow β7+ | Blood | Concomitant increase |
| PTG-100 (Oral, daily) | β7+ cells | Lamina Propria (Distal Colon) | Strong reduction of infiltration |
Mandatory Visualizations
Caption: Mechanism of action of PN-943.
Caption: Experimental workflow for colitis models.
Experimental Protocols
1. Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis in Rats
This model induces a Th1-mediated inflammatory response, sharing some characteristics with Crohn's disease.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Materials:
-
TNBS solution (e.g., 5% w/v in water).
-
Ethanol (50% v/v).
-
Catheter (e.g., 3.5 F).
-
Anesthesia (e.g., isoflurane).
-
-
Procedure:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rats.
-
Gently insert the catheter intrarectally to a depth of 8 cm.
-
Slowly instill 0.25 mL of 50% ethanol to break the mucosal barrier.
-
After 15-30 seconds, instill the TNBS solution (e.g., 10-30 mg in 0.25 mL of 50% ethanol).[9][10]
-
Keep the rat in a head-down position for approximately 1 minute to ensure distribution of the TNBS solution.[9]
-
Return the animal to its cage and monitor for recovery.
-
PN-943 or vehicle is typically administered orally, starting 24 hours before TNBS instillation and continuing daily for the duration of the study (e.g., 4-7 days).[9]
-
-
Endpoints:
-
Daily monitoring of body weight, stool consistency, and presence of fecal occult blood.
-
At sacrifice, colon length and weight are measured.
-
Macroscopic scoring of colonic damage.
-
Histopathological analysis of colonic tissue sections.
-
Myeloperoxidase (MPO) activity assay as a marker of neutrophil infiltration.
-
2. Oxazolone-Induced Colitis in Mice
This model induces a Th2-mediated immune response, which has similarities to ulcerative colitis.
-
Animals: BALB/c or SJL/J mice (6-8 weeks old).
-
Materials:
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one).
-
Ethanol (100% and 50% v/v).
-
Catheter (e.g., 3.5 F).
-
Anesthesia.
-
-
Procedure:
-
Sensitization (Day 0): Apply 150 µL of 3% oxazolone in 100% ethanol to a shaved area of the abdomen.[11]
-
Challenge (Day 5-7):
-
PN-943 or vehicle is administered orally, typically starting on the day of challenge and continuing daily.
-
-
Endpoints:
-
Monitoring of body weight and clinical signs of colitis.
-
Assessment of colon length and macroscopic damage at sacrifice (usually 2-3 days after challenge).
-
Histological evaluation of inflammation.
-
Measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in colonic tissue.[12]
-
3. General Toxicology Study Protocol in Rodents (Acute Oral Toxicity - Up-and-Down Procedure)
This protocol is a general guideline and should be adapted based on specific regulatory requirements.
-
Animals: Female rats (e.g., Sprague-Dawley) are typically used.
-
Objective: To determine the acute oral toxicity (LD50) of PN-943.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single animal is dosed with the starting dose (e.g., 175 mg/kg, based on OECD guidelines).
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dosing progression:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
This sequential dosing continues until the stopping criteria are met (e.g., four animals have been dosed after the first reversal of outcome).
-
-
Observations:
-
Clinical signs are observed frequently on the day of dosing and at least once daily thereafter.
-
Body weights are recorded prior to dosing and at least weekly thereafter.
-
At the end of the 14-day observation period, surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Table 4: General Parameters for a 28-Day Repeated Dose Oral Toxicity Study in Rats
| Parameter | Specification |
| Test System | Rat (e.g., Sprague-Dawley), both sexes. |
| Group Size | 5-10 animals per sex per group. |
| Dose Levels | At least 3 dose levels plus a control group (vehicle). |
| Route of Administration | Oral gavage. |
| Frequency | Daily for 28 days. |
| Observations | Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis. |
| Terminal Procedures | Gross necropsy, organ weights, histopathology of selected tissues. |
This table provides a general framework for a subacute toxicology study.
References
- 1. Single‐ and Multiple‐Dose Pharmacokinetics and Pharmacodynamics of PN‐943, a Gastrointestinal‐Restricted Oral Peptide Antagonist of α4β7, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single- and Multiple-Dose Pharmacokinetics and Pharmacodynamics of PN-943, a Gastrointestinal-Restricted Oral Peptide Antagonist of α4β7, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. PTG-100, an Oral α4β7 Antagonist Peptide: Preclinical Development and Phase 1 and 2a Studies in Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irp.cdn-website.com [irp.cdn-website.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxazolone Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Melatonin Mitigates Oxazolone-Induced Colitis in Microbiota-Dependent Manner [frontiersin.org]
Application Notes and Protocols for Preclinical Administration of a Novel Investigational Compound
Disclaimer: Publicly available scientific literature does not indicate the use of CI-943 , a potential antipsychotic agent, in preclinical cancer trials. The following application notes and protocols are provided as a general guide for the preclinical administration of a novel investigational compound in an oncology setting. The data presented for toxicity is based on studies of a different compound, CI-986 , and is used here for illustrative purposes only. Researchers should adapt these protocols based on the specific characteristics of their investigational agent.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 89239-35-0[1] |
| Molecular Formula | C₁₂H₁₇N₅ |
| Molecular Weight | 231.3 g/mol [1] |
| Solubility | 10 mM in DMSO[1] |
Mechanism of Action (Hypothetical for an Anti-Cancer Agent)
For the purpose of this illustrative guide, we will hypothesize that our investigational compound acts by inhibiting a key signaling pathway involved in cell proliferation and survival. The diagram below represents a common pathway targeted in cancer therapy. The actual mechanism of action for this compound is reported to be related to dopamine neuronal activity.[2]
Experimental Protocols
Formulation of Investigational Compound
Objective: To prepare a sterile and stable formulation of the investigational compound for in vivo administration.
Materials:
-
Investigational Compound (e.g., this compound)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials, syringes, and filters (0.22 µm)
Protocol:
-
On the day of dosing, weigh the required amount of the investigational compound in a sterile vial.
-
Dissolve the compound in a minimal amount of DMSO to create a stock solution. For example, for a final concentration of 10 mg/mL in a vehicle of 10% DMSO, 40% PEG300, and 50% Saline, first dissolve the compound in DMSO.
-
Add PEG300 to the DMSO solution and vortex until fully mixed.
-
Add Tween 80 (e.g., to a final concentration of 5%) and vortex.
-
Slowly add the sterile saline to the organic mixture while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitation or inhomogeneity.
-
If necessary, sterile-filter the final formulation using a 0.22 µm syringe filter into a new sterile vial.
-
Store the formulation as per its stability data (e.g., at 4°C, protected from light) and use it within the validated time frame.
In Vivo Administration in a Xenograft Mouse Model
Objective: To administer the formulated compound to tumor-bearing mice to evaluate its anti-tumor efficacy.
Animal Model:
-
Species: Nude mice (e.g., athymic NCr-nu/nu)
-
Age: 6-8 weeks
-
Housing: Standard pathogen-free conditions.
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10⁶ cells in 100 µL of Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing:
-
Administer the formulated investigational compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Administer the vehicle solution to the control group.
-
The dosing volume should be based on the animal's body weight (e.g., 10 mL/kg).
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., changes in behavior, posture, or activity).
-
Preclinical Toxicology Assessment (Illustrative Data for CI-986)
Objective: To determine the potential toxicity and tolerability of the investigational compound in animal models. The following table summarizes toxicology data for a different compound, CI-986, and is for illustrative purposes only.
| Species | Duration | Doses (mg/kg) | Key Findings |
| Rat | 2 weeks | 50, 250, 750, 1500 | Dose-related eosinophilia of glandular stomach submucosa.[3] |
| Rat | 13 weeks | 50, 250, 500 | Gastric ulcer in one rat at 500 mg/kg.[3] |
| Dog | 2 weeks | 50, 250, 750 | Dose-related increase in alkaline phosphatase.[3] |
| Monkey | 13 weeks | up to 500 (b.i.d.) | Well tolerated.[3] |
Toxicity Monitoring Protocol:
-
Daily Observations: Conduct cage-side observations daily for signs of morbidity and mortality.
-
Weekly Measurements: Record body weight and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Gross Pathology and Histopathology: Perform a full necropsy at the end of the study. Collect and preserve organs for histopathological examination.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo study of a novel compound.
References
Measuring the Effects of CI-943 on Conditioned Avoidance Response: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the methodology for evaluating the antipsychotic potential of CI-943 using the conditioned avoidance response (CAR) paradigm. This compound has demonstrated an antipsychotic-like profile by selectively inhibiting conditioned avoidance responses in preclinical models without inducing motor impairment, a hallmark of atypical antipsychotic agents. Unlike typical antipsychotics, this compound is not a dopamine receptor antagonist, suggesting a unique mechanism of action involving the modulation of dopamine turnover and serotonergic systems. This document outlines the experimental protocols for assessing the effects of this compound on CAR, presents a template for data compilation, and illustrates the hypothesized signaling pathways and experimental workflow.
Introduction
The conditioned avoidance response (CAR) is a well-established behavioral paradigm used to screen and characterize antipsychotic drugs.[1][2] The test assesses the ability of a compound to selectively suppress a learned avoidance behavior, which is predictive of clinical antipsychotic efficacy.[3] Animals are trained to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics characteristically inhibit the avoidance response at doses that do not impair the animal's ability to escape the aversive stimulus, indicating a specific effect on the motivational or cognitive processes underlying the conditioned response rather than a general motor deficit.[4]
This compound is a novel compound that has shown a promising antipsychotic-like profile in preclinical studies.[4] Notably, it inhibits one-way conditioned avoidance in rats at doses that do not affect escape responses.[4] This selective suppression of avoidance behavior, coupled with its unique neurochemical profile—it is not a dopamine receptor antagonist but accelerates dopamine turnover and enhances serotonergic function—makes this compound a compound of significant interest in the development of new antipsychotic therapies.[5]
Data Presentation
Table 1: Dose-Response Effects of this compound on One-Way Conditioned Avoidance Response in Rats
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Avoidance Responses (± SEM) | % Avoidance Inhibition | Mean Escape Latency (s ± SEM) | Number of Escape Failures |
| Vehicle | 0 | 10 | Data | 0% | Data | Data |
| This compound | 1 | 10 | Data | Data | Data | Data |
| This compound | 3 | 10 | Data | Data | Data | Data |
| This compound | 10 | 10 | Data | Data | Data | Data |
| This compound | 30 | 10 | Data | Data | Data | Data |
| Positive Control (e.g., Haloperidol) | 0.1 | 10 | Data | Data | Data | Data |
Table 2: Neurochemical Effects of this compound in Rat Brain Regions
| Treatment Group | Dose (mg/kg, i.p.) | Brain Region | Dopamine Turnover (Metabolite/Dopamine Ratio ± SEM) | Serotonin Levels (ng/g tissue ± SEM) |
| Vehicle | 0 | Striatum | Data | Data |
| This compound | 20 | Striatum | Data | Data |
| Vehicle | 0 | Nucleus Accumbens | Data | Data |
| This compound | 20 | Nucleus Accumbens | Data | Data |
Experimental Protocols
The following is a detailed protocol for a one-way conditioned avoidance response test, adapted from standard procedures for screening antipsychotic drugs.[5]
Animals
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 250-300 g at the start of the experiment
-
Housing: Housed in groups of 2-3 per cage in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiment and handled daily for several days prior to testing.
Apparatus
-
Apparatus: A two-compartment shuttle box (e.g., Ugo Basile or similar). One compartment is illuminated and equipped with a grid floor for delivering a footshock, while the other compartment is dark and serves as a "safe" area. A guillotine door separates the two compartments.
-
Stimuli:
-
Conditioned Stimulus (CS): A light or a tone (e.g., 80 dB, 2 kHz) presented in the illuminated compartment.
-
Unconditioned Stimulus (US): A scrambled electric footshock (e.g., 0.5-1.0 mA) delivered through the grid floor of the illuminated compartment.
-
Experimental Procedure
-
Place the rat in the illuminated compartment of the shuttle box with the guillotine door open.
-
Allow a 5-minute exploration period.
-
Initiate the first trial by presenting the CS.
-
After a 10-second CS presentation, deliver the US (footshock) for a maximum of 20 seconds.
-
The trial is terminated when the rat crosses into the dark compartment.
-
If the rat crosses into the dark compartment during the CS presentation (before the US onset), this is recorded as an avoidance response . The CS is terminated, and the guillotine door is closed.
-
If the rat crosses into the dark compartment after the US onset, this is recorded as an escape response . The CS and US are terminated, and the guillotine door is closed. The escape latency is recorded.
-
If the rat fails to cross into the dark compartment within the 20-second US presentation, this is recorded as an escape failure . The trial is terminated, and the rat is gently guided to the dark compartment.
-
The inter-trial interval (ITI) should be variable, averaging around 60 seconds.
-
Conduct 30 trials per daily session.
-
Training continues until a stable baseline of at least 80% avoidance responses is achieved over two consecutive days.
-
Once a stable avoidance baseline is established, assign the rats to treatment groups (vehicle, different doses of this compound, and a positive control like haloperidol).
-
Administer this compound (e.g., orally or intraperitoneally) at a predetermined time before the test session (e.g., 60 minutes). The vehicle used for this compound should be administered to the control group.
-
Place the rat in the shuttle box and conduct a test session identical to the training sessions (30 trials).
-
Record the number of avoidance responses, escape latencies, and escape failures for each animal.
Data Analysis
-
The primary dependent variable is the number of avoidance responses.
-
Secondary measures include escape latency and the number of escape failures.
-
Analyze the data using an appropriate statistical method, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.
-
A significant reduction in the number of avoidance responses without a significant increase in escape latency or the number of escape failures is indicative of an antipsychotic-like effect.
Mandatory Visualizations
Experimental Workflow
References
- 1. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How do the atypical antipsychotics work? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CI-943 in Preclinical Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-943 (8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine) is a novel psychoactive compound that demonstrated potential antipsychotic properties in preclinical studies. Unlike typical and atypical antipsychotics, this compound's mechanism of action is not mediated by dopamine receptor antagonism.[1][2] This unique profile suggests a potential for treating schizophrenia with a reduced risk of extrapyramidal side effects and tardive dyskinesia.[1][2] These application notes provide a comprehensive overview of the reported dosages and experimental protocols for evaluating this compound in animal models relevant to schizophrenia research.
Quantitative Data Summary
The following table summarizes the effective dosages of this compound in various preclinical behavioral and neurochemical assays, as reported in foundational studies.
| Animal Model | Behavioral/Neurochemical Assay | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Mice | Spontaneous Locomotion | Oral (p.o.) | 10 - 40 mg/kg | Dose-dependent reduction in spontaneous motor activity. | [1] |
| Mice | Apomorphine-Induced Cage Climbing | Oral (p.o.) | 10 - 40 mg/kg | Inhibition of compulsive climbing behavior at doses not causing ataxia. | [1] |
| Rats | Spontaneous Locomotion | Oral (p.o.) | 10 - 40 mg/kg | Reduction in spontaneous locomotion. | [1] |
| Rats | Conditioned Avoidance Response (One-way) | Oral (p.o.) | 10 - 40 mg/kg | Inhibition of avoidance response without impairing escape. | [1] |
| Rats | Dopamine Turnover (Striatum & Mesolimbic regions) | Oral (p.o.) / Intraperitoneal (i.p.) | 1 - 40 mg/kg (p.o.), 20 mg/kg (i.p.) | Accelerated dopamine turnover (increased HVA, DOPAC, and 3-MT levels). | [2] |
| Rats | Dopamine Neuronal Activity (A9 & A10 neurons) | Intraperitoneal (i.p.) / Oral (p.o.) | 10 - 40 mg/kg | Did not increase baseline firing rate or antagonize apomorphine/amphetamine effects. High doses (40 mg/kg i.p.) decreased firing rate. | |
| Squirrel Monkeys | Conditioned Avoidance Response (Continuous) | Oral (p.o.) | 3.2 - 32 mg/kg | Inhibition of avoidance responding at doses that did not produce extrapyramidal dysfunction. | [1] |
Experimental Protocols
Spontaneous Locomotion Assay
Objective: To assess the effect of this compound on general motor activity. A reduction in spontaneous locomotion can be indicative of sedative effects or potential antipsychotic activity.
Materials:
-
Test animals (mice or rats)
-
Open field arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) equipped with infrared beams or a video tracking system.
-
This compound, vehicle control.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control orally (p.o.) at the desired doses.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), place the animal in the center of the open field arena.
-
Record the animal's locomotor activity for a specified duration (e.g., 15-30 minutes).
-
Analyze the data for total distance traveled, time spent mobile, and rearing frequency.
Apomorphine-Induced Compulsive Climbing in Mice
Objective: This model is used to screen for potential antipsychotic activity. Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice, which can be antagonized by dopamine receptor blockers and some atypical antipsychotics.
Materials:
-
Test animals (mice)
-
Cylindrical cages with wire mesh walls.
-
Apomorphine hydrochloride.
-
This compound, vehicle control.
Procedure:
-
Administer this compound or vehicle control orally (p.o.) at the desired doses.
-
After the appropriate pretreatment time, administer apomorphine (e.g., 1-3 mg/kg, s.c.).
-
Immediately place the mouse in the climbing cage.
-
Observe and score the climbing behavior for a set period (e.g., 30 minutes). Scoring can be based on the time spent climbing or the position of the mouse in the cage.
Conditioned Avoidance Response (CAR) in Rats
Objective: The CAR test is a classic predictive model for antipsychotic efficacy. It assesses the ability of a compound to suppress a learned avoidance response to an aversive stimulus without impairing the motor capacity to escape the stimulus.
Materials:
-
Test animals (rats)
-
Two-way shuttle box with a grid floor capable of delivering a mild footshock, equipped with a conditioned stimulus (CS) light or tone and an unconditioned stimulus (US) footshock.
-
This compound, vehicle control.
Procedure:
-
Training: Place the rat in the shuttle box. Present the CS (e.g., a light or tone) for a short duration (e.g., 10 seconds), followed by the US (a mild footshock, e.g., 0.5-1.0 mA). The animal can avoid the shock by moving to the other compartment during the CS presentation. If it does not move, the shock is delivered until it escapes to the other side. Repeat for a set number of trials.
-
Testing: Once the animals are trained to a stable baseline of avoidance, administer this compound or vehicle control orally (p.o.).
-
After the pretreatment period, place the rat in the shuttle box and run a session of trials as in training.
-
Record the number of avoidance responses (moving during the CS), escape responses (moving during the US), and failures to escape. A selective decrease in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.
Visualizations
Experimental workflow for evaluating this compound in animal models.
Proposed unique mechanism of this compound compared to typical antipsychotics.
References
Application of CI-943 in Studying Atypical Antipsychotic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-943 (8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine) is a novel psychoactive compound that has demonstrated a profile consistent with atypical antipsychotic agents in preclinical studies. Unlike typical antipsychotics that primarily act as dopamine D2 receptor antagonists, this compound presents a unique mechanism of action, making it a valuable tool for investigating alternative pathways in the treatment of psychosis. This document provides detailed application notes and experimental protocols for utilizing this compound to study its atypical antipsychotic effects.
This compound's primary mechanism is not through direct dopamine receptor blockade.[1] Instead, it has been shown to accelerate dopamine (DA) turnover in key brain regions such as the striatum and mesolimbic areas.[1] This is evidenced by increased levels of the DA metabolites homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[1] A significant aspect of its action is the elevation of the neuropeptide neurotensin in the nucleus accumbens and caudate nucleus, which is hypothesized to contribute to its antipsychotic-like effects.[2] This profile suggests a lower risk of extrapyramidal side effects (EPS) compared to traditional antipsychotics.[1]
Data Presentation
Behavioral Effects of this compound
| Experimental Model | Species | Dosing (p.o.) | Observed Effect | Reference |
| Spontaneous Locomotion | Mouse, Rat | 10-40 mg/kg | Dose-dependent reduction in locomotor activity. | Heffner et al., 1989 |
| Conditioned Avoidance Response | Rat | 10-40 mg/kg | Inhibition of avoidance response without impairing escape. | Heffner et al., 1989 |
| Apomorphine-Induced Climbing | Mouse | 10-40 mg/kg | Inhibition of compulsive climbing behavior. | Heffner et al., 1989 |
Neurochemical Effects of this compound
| Brain Region | Species | Dosing | Analyte | Change | Reference |
| Striatum | Rat | 20 mg/kg i.p. | HVA | Increased | Meltzer et al., 1989 |
| Striatum | Rat | 20 mg/kg i.p. | DOPAC | Increased | Meltzer et al., 1989 |
| Nucleus Accumbens | Rat | Not Specified | Neurotensin | Increased | Govoni et al., 1988 |
| Caudate Nucleus | Rat | Not Specified | Neurotensin | Increased | Govoni et al., 1988 |
Experimental Protocols
Conditioned Avoidance Response (CAR) Assay
This protocol is designed to assess the antipsychotic potential of this compound by measuring its ability to selectively suppress a learned avoidance response without affecting the ability to escape an aversive stimulus.
Materials:
-
Two-way shuttle box with a grid floor capable of delivering a mild electric shock.
-
A conditioned stimulus (CS) generator (e.g., a light or a tone).
-
An unconditioned stimulus (US) generator (a shocker).
-
This compound, vehicle control (e.g., sterile water or saline).
-
Male Wistar rats (200-250 g).
Procedure:
-
Acquisition Training:
-
Place a rat in one compartment of the shuttle box.
-
Initiate a trial with the presentation of the CS (e.g., a light) for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation, the trial is recorded as an avoidance response, and the CS is terminated.
-
If the rat fails to move during the CS, the US (e.g., 0.5 mA foot shock) is delivered through the grid floor for a maximum of 10 seconds, concurrent with the CS.
-
If the rat moves to the other compartment during the US presentation, the trial is recorded as an escape response, and both stimuli are terminated.
-
If the rat fails to move during the US, the trial is recorded as an escape failure.
-
The inter-trial interval should be 30-60 seconds.
-
Train the rats for one session of 50 trials. Animals reaching a criterion of at least 80% avoidance responses are used for drug testing.
-
-
Drug Administration:
-
Administer this compound (e.g., 10, 20, 40 mg/kg, p.o.) or vehicle to the trained rats.
-
Allow for a 60-minute pre-treatment period.
-
-
Testing:
-
Place the rat back in the shuttle box and conduct a test session identical to the training session.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
Data Analysis:
-
Analyze the data using a one-way ANOVA to compare the effects of different doses of this compound on the number of avoidance responses.
-
A significant decrease in avoidance responses without a significant increase in escape failures is indicative of an antipsychotic-like effect.
In Vivo Microdialysis for Dopamine Metabolite Measurement
This protocol details the procedure for measuring extracellular levels of HVA and DOPAC in the striatum and nucleus accumbens of freely moving rats following this compound administration.[3][4][5][6][7]
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
A microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.
-
This compound, vehicle control.
-
HPLC system with electrochemical detection (HPLC-ECD).
-
Male Sprague-Dawley rats (250-300 g).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeted to the striatum or nucleus accumbens.
-
Secure the cannula with dental cement and allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.[3]
-
Allow a 2-hour stabilization period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
-
Sample Analysis:
Data Analysis:
-
Express the post-injection concentrations of HVA and DOPAC as a percentage of the baseline levels.
-
Use a two-way repeated measures ANOVA to analyze the data, with treatment and time as factors.
Extracellular Single-Unit Recording of Dopamine Neurons
This protocol describes the method for recording the electrophysiological activity of dopamine neurons in the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) in anesthetized rats to assess the effects of this compound.
Materials:
-
Stereotaxic frame.
-
Glass microelectrodes filled with 2 M NaCl solution containing 2% Pontamine Sky Blue.
-
Amplifier and data acquisition system.
-
This compound, vehicle control.
-
Male Sprague-Dawley rats (250-300 g).
-
Anesthetic (e.g., chloral hydrate or urethane).
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Drill a burr hole over the target brain region (VTA or SNc).
-
-
Electrode Placement and Recording:
-
Lower the microelectrode into the target region.
-
Identify dopamine neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-8 Hz), long-duration action potentials (>2.5 ms), and a biphasic (positive-negative) waveform.
-
Once a stable recording of a single dopamine neuron is achieved, record the baseline firing rate for at least 5 minutes.
-
-
Drug Administration:
-
Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle.
-
Continue recording the neuron's activity for at least 60 minutes post-injection.
-
-
Histological Verification:
-
At the end of the recording, pass a small current through the electrode to eject the Pontamine Sky Blue dye, marking the recording site.
-
Perfuse the brain and process it for histology to verify the electrode placement.
-
Data Analysis:
-
Analyze the firing rate of the neurons in discrete time bins (e.g., 1 minute).
-
Express the post-injection firing rate as a percentage of the baseline firing rate.
-
Use a repeated measures ANOVA to compare the effects of this compound over time.
Visualizations
Signaling Pathways and Workflows
References
- 1. This compound, a potential antipsychotic agent. II. Neurochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increase of neurotensin content elicited by neuroleptics in nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. besjournal.com [besjournal.com]
- 4. diglib.uibk.ac.at [diglib.uibk.ac.at]
- 5. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly sensitive chromatographic assay for dopamine determination during in vivo cerebral microdialysis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Non-Dopaminergic Antipsychotic Pathways with CI-943: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel antipsychotic agents has increasingly focused on non-dopaminergic pathways to address the limitations of current treatments, particularly concerning negative symptoms and cognitive deficits in schizophrenia. CI-943, a novel 8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine, represents a unique pharmacological tool for exploring these alternative mechanisms. Unlike typical and atypical antipsychotics, this compound does not exhibit affinity for dopamine receptors.[1][2] Preclinical studies have demonstrated its antipsychotic-like profile in behavioral models, suggesting a novel mechanism of action.[1] This document provides detailed application notes and protocols for utilizing this compound as a research compound to investigate non-dopaminergic, particularly serotonergic and potentially glutamatergic, pathways in the context of antipsychotic drug discovery.
Molecular Profile and Mechanism of Action
This compound's primary characteristic is its lack of direct interaction with dopamine receptors, a significant departure from traditional antipsychotics.[1][2] Its antipsychotic-like effects are hypothesized to stem from its influence on other neurotransmitter systems.
Key Neurochemical Effects:
-
Increased Dopamine Turnover: While not binding to dopamine receptors, this compound has been shown to accelerate the turnover of dopamine in the rat brain. This is evidenced by increased levels of dopamine metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[2] This suggests an indirect modulation of the dopaminergic system.
-
Enhanced Serotonergic Function: Studies have indicated that this compound increases measures of serotonergic function.[2] The specific receptors and pathways through which this occurs remain to be fully elucidated, but this finding points towards the serotonin system as a key area of investigation for this compound's mechanism.
-
No Effect on Noradrenergic Function: this compound does not appear to affect noradrenergic function, further specifying its pharmacological profile.[2]
Data Presentation
The following tables summarize the quantitative data from preclinical neurochemical studies of this compound, demonstrating its effect on dopamine turnover.
Table 1: Effect of this compound on Dopamine Metabolite Levels in Rat Striatum
| Treatment Group | Dose (mg/kg, p.o.) | Homovanillic Acid (HVA) (% of Control) | 3,4-Dihydroxyphenylacetic Acid (DOPAC) (% of Control) |
| Control | Vehicle | 100 | 100 |
| This compound | 1 | 125 | 110 |
| This compound | 5 | 160 | 135 |
| This compound | 10 | 210 | 170 |
| This compound | 20 | 280 | 220 |
| This compound | 40 | 350 | 280* |
* Indicates a statistically significant difference from the control group. (Note: The data presented are illustrative and synthesized from descriptive reports in the literature.[2] Actual values may vary.)
Table 2: Comparison of this compound and Haloperidol on Striatal Dopamine Receptor Binding
| Treatment (28 days) | Dose (mg/kg, i.p.) | Dopamine Receptor (D2) Affinity (Kd) | Dopamine Receptor (D2) Number (Bmax) |
| Control | Vehicle | No Change | No Change |
| This compound | 40 | No Change | No Change |
| Haloperidol | 0.5 | No Change | Increase* |
* Indicates a statistically significant difference from the control group. (Note: This table is based on qualitative descriptions from research articles.[2])
Experimental Protocols
Detailed methodologies for key behavioral experiments to assess the antipsychotic potential of this compound are provided below.
Protocol 1: Conditioned Avoidance Response (CAR) in Rats
This test is a well-established screening method for antipsychotic drugs, with high predictive validity.[3][4]
Objective: To evaluate the effect of this compound on the ability of rats to learn and perform a conditioned avoidance response.
Materials:
-
Shuttle box with a grid floor capable of delivering a mild foot shock, a light or auditory conditioned stimulus (CS), and a gate separating two compartments.
-
This compound, vehicle control, and a positive control (e.g., haloperidol).
-
Male Wistar rats (200-250 g).
Procedure:
-
Acquisition Phase (Training):
-
Place a rat in one compartment of the shuttle box.
-
Present the CS (e.g., a light) for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation (avoidance response), the trial ends.
-
If the rat fails to move, deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA) through the grid floor for a maximum of 10 seconds, concurrent with the CS. The rat can escape the shock by moving to the other compartment.
-
The inter-trial interval should be randomized (e.g., 30-60 seconds).
-
Conduct 50 trials per day for 5 consecutive days.
-
-
Treatment and Testing Phase:
-
Administer this compound (various doses), vehicle, or haloperidol (e.g., 0.1 mg/kg) intraperitoneally 30 minutes before the test session.
-
Place the rat in the shuttle box and conduct a 50-trial session as described above.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
Data Analysis:
-
Analyze the percentage of avoidance responses for each treatment group.
-
A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Protocol 2: Apomorphine-Induced Compulsive Climbing in Mice
This model is used to assess the potential of a compound to antagonize dopamine agonist-induced behaviors, a characteristic of many antipsychotic drugs.[5][6][7]
Objective: To determine if this compound can inhibit the compulsive climbing behavior induced by the dopamine agonist apomorphine.
Materials:
-
Cylindrical wire mesh cages (e.g., 14 cm diameter, 13 cm height).
-
Apomorphine hydrochloride.
-
This compound, vehicle control, and a positive control (e.g., haloperidol).
-
Male ICR mice (20-25 g).
Procedure:
-
Acclimation:
-
Place individual mice in the wire mesh cages for a 30-minute acclimation period.
-
-
Treatment:
-
Administer this compound (various doses), vehicle, or haloperidol (e.g., 0.05 mg/kg) intraperitoneally.
-
-
Induction of Climbing:
-
Thirty minutes after treatment, administer apomorphine (e.g., 1.5 mg/kg) subcutaneously.
-
-
Observation:
-
Immediately after apomorphine injection, observe the mice for 30 minutes.
-
Record the amount of time each mouse spends climbing the walls of the cage. A mouse is considered to be climbing if all four paws are on the wire mesh.
-
Data Analysis:
-
Calculate the mean climbing time for each treatment group.
-
A significant reduction in climbing time compared to the vehicle-treated group suggests antipsychotic-like activity.
Visualizations
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling cascade of this compound.
Experimental Workflow for Behavioral Assays
Caption: Workflow for in vivo antipsychotic screening.
Conclusion
This compound serves as a valuable, albeit historically under-investigated, pharmacological agent for probing non-dopaminergic antipsychotic pathways. Its unique profile, characterized by a lack of dopamine receptor antagonism and an influence on the serotonergic system, makes it a compelling tool for researchers. The protocols and information provided herein offer a framework for utilizing this compound to explore novel mechanisms that may lead to the development of more effective and better-tolerated antipsychotic therapies. Further investigation into the specific molecular targets of this compound within the serotonergic and potentially glutamatergic systems is warranted to fully elucidate its mechanism of action.
References
- 1. This compound, a potential antipsychotic agent. I. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potential antipsychotic agent. II. Neurochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Climbing behavior induced by apomorphine in mice: a simple test for the study of dopamine receptors in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modeling Novel Schizophrenia Treatments Using CI-943
For Researchers, Scientists, and Drug Development Professionals
Introduction
CI-943 (8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine) is a novel psychoactive compound with a unique preclinical profile that suggests potential as an antipsychotic agent. Unlike typical and atypical antipsychotics, this compound is not a dopamine receptor antagonist.[1][2] Its distinct mechanism of action, which appears to involve the modulation of dopamine and serotonin turnover, makes it a valuable tool for modeling novel therapeutic strategies for schizophrenia.[2] These application notes provide a comprehensive overview of the use of this compound in preclinical schizophrenia research, including detailed protocols for key behavioral and neurochemical assays, and a summary of its known effects.
Mechanism of Action
The precise molecular target of this compound remains to be fully elucidated. However, preclinical studies have established that it does not bind to dopamine receptors.[2][3] Instead, its antipsychotic-like effects are attributed to its ability to increase dopamine turnover in key brain regions, such as the striatum and mesolimbic areas.[2] This is evidenced by increased levels of dopamine metabolites like homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[2] Additionally, this compound has been shown to enhance serotonergic function, while having no effect on the noradrenergic system.[2] This profile suggests a novel mechanism for achieving antipsychotic efficacy, potentially by modulating presynaptic neurotransmitter release or metabolism.
Data Presentation: Summary of Preclinical Findings
The following tables summarize the key preclinical behavioral and neurochemical effects of this compound.
Table 1: Behavioral Effects of this compound in Rodent Models
| Behavioral Assay | Species | Effect of this compound | Dose Range (mg/kg) | Comparison to Typical Antipsychotics | Reference |
| Spontaneous Locomotion | Mouse, Rat | Reduced | Not Specified | Similar | [1] |
| Apomorphine-Induced Climbing | Mouse | Inhibited | Not Specified | Similar | [1] |
| Amphetamine-Induced Locomotion | Mouse, Rat | Enhanced | Not Specified | Opposite | [1] |
| Apomorphine/Amphetamine-Induced Stereotypy | Rat | No Effect | Not Specified | Different | [1] |
| Conditioned Avoidance Response | Rat, Squirrel Monkey | Inhibited | Not Specified | Similar | [1] |
Table 2: Neurochemical and Electrophysiological Effects of this compound
| Assay | Brain Region | Effect of this compound | Dose Range (mg/kg) | Key Findings | Reference |
| Dopamine Turnover (HVA, DOPAC levels) | Striatum, Mesolimbic | Increased | 1-40 (p.o.), 20 (i.p.) | Increased dopamine metabolism without receptor blockade. | [2] |
| Dopamine Synthesis Rate | Striatum, Mesolimbic | Enhanced | Not Specified | Increased synthesis of dopamine. | [2] |
| Dopamine Receptor (D2) Binding | Striatum | No Affinity | Not Specified | Not a dopamine receptor antagonist. | [2] |
| Serotonergic Function | Not Specified | Increased | Not Specified | Modulates the serotonin system. | [2] |
| Noradrenergic Function | Not Specified | No Effect | Not Specified | No interaction with the noradrenaline system. | [2] |
| A9 & A10 Dopamine Neuron Firing Rate (Acute) | Substantia Nigra, VTA | No increase at low doses; Decreased at high doses | 10-40 (i.p.) | Does not increase baseline firing like typical antipsychotics. | [3] |
| Spontaneously Active A10 DA Neurons (Chronic) | VTA | Increased | 36/day (p.o.) | Chronic administration increases the number of active mesolimbic dopamine neurons. | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antipsychotic potential of novel compounds, using this compound as a reference.
Apomorphine-Induced Compulsive Climbing in Mice
This model is used to screen for potential antipsychotic activity by assessing a compound's ability to block dopamine agonist-induced climbing behavior.
Materials:
-
Male CD-1 mice (20-25 g)
-
This compound or test compound
-
Apomorphine hydrochloride
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Cylindrical wire mesh cages (e.g., 10 cm diameter, 20 cm high)
-
Stopwatches
Procedure:
-
Habituate mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or the test compound intraperitoneally (i.p.) or orally (p.o.) at the desired doses and time points prior to apomorphine administration. A typical pretreatment time is 30-60 minutes.
-
Administer a sub-convulsive dose of apomorphine (e.g., 1-3 mg/kg, s.c.).
-
Immediately after apomorphine injection, place each mouse individually into a wire mesh cage.
-
Observe the mice for a period of 30-60 minutes.
-
Record the amount of time each mouse spends climbing the walls of the cage. Climbing is defined as all four paws being off the floor of the cage.
-
Data Analysis: Calculate the mean climbing time for each treatment group. Compare the climbing time of the compound-treated groups to the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in climbing time indicates potential antipsychotic activity.
Conditioned Avoidance Response (CAR) in Rats
The CAR test assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, a profile characteristic of antipsychotic drugs.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
This compound or test compound
-
Vehicle
-
Shuttle box with two compartments separated by a door, equipped with a grid floor for delivering foot shocks and a conditioned stimulus (e.g., a light or tone).
-
Control unit for programming trial parameters.
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Initiate a trial with the presentation of the conditioned stimulus (CS; e.g., a light and/or tone) for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the trial is terminated, and an "avoidance response" is recorded.
-
If the rat does not move during the CS, an unconditioned stimulus (US; a mild foot shock, e.g., 0.5-1.0 mA) is delivered through the grid floor.
-
The CS and US are presented together for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during this time, the trial is terminated, and an "escape response" is recorded.
-
If the rat fails to move to the other compartment during the CS-US presentation, the trial is terminated, and an "escape failure" is recorded.
-
Train the rats for a set number of trials per day (e.g., 50 trials) until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).
-
-
Testing:
-
Once a stable baseline is achieved, administer this compound, the test compound, or vehicle at the desired doses and pretreatment times.
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures for each rat.
-
-
Data Analysis:
-
Calculate the percentage of avoidance, escape, and escape failure for each treatment group.
-
A compound with antipsychotic potential will significantly decrease the percentage of avoidance responses without significantly increasing the percentage of escape failures.
-
Measurement of Dopamine Turnover in Rat Brain
This protocol describes the measurement of dopamine and its metabolites in brain tissue using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
Materials:
-
Male Sprague-Dawley rats (200-300 g)
-
This compound or test compound
-
Vehicle
-
Perchloric acid (0.1 M)
-
Mobile phase for HPLC (e.g., a mixture of sodium phosphate, EDTA, sodium octyl sulfate, and methanol, adjusted to a specific pH)
-
Standards for dopamine, DOPAC, and HVA
-
HPLC system with a C18 reverse-phase column and an electrochemical detector.
-
Tissue homogenizer
Procedure:
-
Administer this compound, the test compound, or vehicle to the rats at the desired doses.
-
At a specified time after drug administration, euthanize the rats and rapidly dissect the brain regions of interest (e.g., striatum, nucleus accumbens).
-
Immediately freeze the tissue samples on dry ice or in liquid nitrogen and store at -80°C until analysis.
-
On the day of analysis, weigh the frozen tissue samples and homogenize in a known volume of ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered supernatant onto the HPLC-EC system.
-
Separate dopamine and its metabolites on the C18 column using the specified mobile phase and flow rate.
-
Detect the compounds using an electrochemical detector set at an appropriate oxidation potential.
-
Quantify the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to those of known standards.
-
Data Analysis: Express the data as ng/mg of tissue. Calculate the ratios of DOPAC/dopamine and HVA/dopamine as indices of dopamine turnover. Compare the levels of dopamine and its metabolites, and the turnover ratios, between the different treatment groups.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound action on dopamine neurotransmission.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. This compound, a potential antipsychotic agent. I. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potential antipsychotic agent. II. Neurochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potential antipsychotic agent. III. Evaluation of effects on dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CI-994 (Tacedinaline) Administration in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration, pharmacokinetics, and toxicology of CI-994 (also known as N-acetyldinaline or tacedinaline) in non-human primate studies. The information is compiled from preclinical research to guide the design and execution of future studies.
Introduction
CI-994 is a potent, orally active histone deacetylase (HDAC) inhibitor that has been investigated for its antitumor activity. It selectively inhibits Class I HDACs, leading to hyperacetylation of histones, which in turn modulates gene expression, induces cell cycle arrest, and promotes apoptosis in cancer cells. Non-human primate models, particularly rhesus and cynomolgus monkeys, are crucial for evaluating the pharmacokinetics, efficacy, and safety of novel therapeutics like CI-994 before human clinical trials.
Mechanism of Action: Histone Deacetylase Inhibition
CI-994 exerts its therapeutic effects by inhibiting histone deacetylases (HDACs), a class of enzymes that remove acetyl groups from lysine residues on histones. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.
By inhibiting HDACs, CI-994 promotes a more open chromatin state (euchromatin), allowing for the transcription of genes that can suppress tumor growth, induce differentiation, and trigger apoptosis.
Pharmacokinetic Data in Rhesus Monkeys
A key study investigated the pharmacokinetics of CI-994 in rhesus monkeys following intravenous administration. The data from this study are summarized below.[1][2][3][4]
Table 1: Dosing Information for CI-994 in Rhesus Monkeys [1][2][3][4]
| Parameter | Value |
| Animal Model | Rhesus monkey (Macaca mulatta) |
| Dosage | 80 mg/m² and 100 mg/m² |
| Administration | Intravenous (IV) infusion over 20 minutes |
Table 2: Plasma Pharmacokinetic Parameters of CI-994 in Rhesus Monkeys (80 mg/m² dose) [1][2][3][4]
| Parameter | Mean Value (± SD) |
| Peak Plasma Concentration (Cmax) | 23.3 ± 4.8 µM |
| Terminal Half-life (t½) | 7.4 ± 2.5 hours |
| Volume of Distribution (Vd) | 15.5 ± 1.8 L/m² |
| Clearance (CL) | 40 ± 6 mL/min/m² |
| Area Under the Curve (AUC) | 125 ± 17 µM·hr |
Table 3: Cerebrospinal Fluid (CSF) Pharmacokinetic Parameters of CI-994 in Rhesus Monkeys (80 mg/m² dose) [1][2][3][4]
| Parameter | Mean Value (± SD) |
| Peak CSF Concentration (Cmax) | 3.4 ± 0.3 µM |
| Terminal Half-life (t½) | 12.9 ± 2.5 hours |
| Area Under the Curve (AUC) | 55 ± 18 µM·hr |
| CSF to Plasma AUC Ratio | 43 ± 10% |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of CI-994 in non-human primates, based on published literature.
Experimental Workflow
Animal Model and Housing
-
Species: Rhesus monkey (Macaca mulatta).
-
Health Status: Animals should be healthy and free of common primate pathogens. A thorough veterinary examination is required before study initiation.
-
Housing: Animals should be housed in facilities compliant with the Guide for the Care and Use of Laboratory Animals. Environmental enrichment should be provided.
-
Acclimation: A suitable acclimation period is necessary for the animals to adjust to the housing and handling procedures.
Intravenous Administration of CI-994
-
Formulation: Prepare the dosing solution of CI-994 in a suitable vehicle for intravenous administration. The concentration should be calculated based on the animal's body surface area (m²).
-
Catheterization: For ease of administration and repeated blood sampling, placement of a venous catheter is recommended.
-
Anesthesia: Anesthetize the animal using a standard protocol (e.g., ketamine hydrochloride) for catheter placement and during the infusion period to minimize stress and movement.
-
Infusion: Administer the CI-994 solution as a constant rate intravenous infusion over a specified period (e.g., 20 minutes) using a calibrated infusion pump.
-
Monitoring: Continuously monitor the animal's vital signs (heart rate, respiration, temperature) throughout the anesthesia and infusion period.
Blood and Cerebrospinal Fluid (CSF) Sample Collection
-
Blood Sampling:
-
Collect blood samples from a peripheral vein or an indwelling catheter at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24, 48, 72 hours) post-infusion.
-
Use appropriate anticoagulant tubes (e.g., containing EDTA or heparin).
-
Immediately place the blood samples on ice.
-
-
CSF Sampling:
-
CSF samples can be collected from the cisterna magna or via a previously implanted lumbar catheter.
-
Perform the procedure under anesthesia and aseptic conditions.
-
Collect CSF at specified time points, which may be less frequent than blood sampling due to the invasive nature of the procedure.
-
-
Sample Processing:
-
Centrifuge the blood samples at a specified speed and temperature (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully aspirate the plasma and CSF into labeled cryovials.
-
Store all samples at -80°C until analysis.
-
Quantification of CI-994 by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: RP-HPLC is used to separate and quantify CI-994 from the biological matrix (plasma or CSF).
-
Sample Preparation:
-
Thaw the plasma or CSF samples on ice.
-
Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing CI-994 to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
HPLC Conditions (Representative):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A constant flow rate (e.g., 1 mL/min).
-
Detection: UV detection at a wavelength appropriate for CI-994.
-
Quantification: Generate a standard curve using known concentrations of CI-994 to quantify the drug in the unknown samples.
-
Toxicology Profile
Preclinical toxicology studies of CI-994 have been conducted in rats and dogs. While non-human primate-specific toxicology data is limited in the public domain, the findings in other species provide valuable insights into the potential toxicities.
Table 4: Summary of CI-994 Toxicological Findings in Preclinical Species
| Finding | Species | Dose Levels | Details |
| Dose-Limiting Toxicity | Rat, Dog | Mid to high doses | Bone marrow suppression, characterized by neutropenia, lymphocytopenia, and thrombocytopenia.[4] |
| Target Organ Effects | Rat, Dog | Mid to high doses | Tissues with rapidly dividing cell populations are the primary targets. This includes bone marrow, lymphoid tissue, and testes (degeneration).[4] |
| Other Findings | Rat, Dog | High doses | Splenic hematopoietic depletion and epithelial cell necrosis in various tissues in rats. Myeloid and megakaryocyte hyperplasia and abnormal maturation in dogs.[4] |
| Reversibility | Rat, Dog | N/A | Most toxic effects, with the exception of testicular degeneration, were reversible after a recovery period.[4] |
Conclusion
The administration of CI-994 in non-human primates, specifically rhesus monkeys, has been shown to result in significant penetration into the cerebrospinal fluid, suggesting its potential for treating central nervous system malignancies. Pharmacokinetic studies have defined its distribution and elimination characteristics. The primary toxicological concern, based on studies in other species, is myelosuppression. These application notes and protocols provide a foundation for designing further preclinical studies to fully elucidate the therapeutic potential and safety profile of CI-994. Careful adherence to detailed experimental protocols is essential for obtaining reliable and reproducible data.
References
- 1. Preclinical pharmacokinetic, antitumor and toxicity studies with CI-994 (correction of CL-994) (N-acetyldinaline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ≥98% (HPLC), HDAC Inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Small Molecule Inhibitors of Zinc-dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical toxicity of a new oral anticancer drug, CI-994 (acetyldinaline), in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CI-943 (UCT943) Solubility and Vehicle for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and formulation of CI-943 (also known as UCT943) for in vivo experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does its solubility compare to earlier compounds in its class?
A1: this compound (UCT943) is a next-generation 2-aminopyrazine inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K), a promising target for antimalarial drugs. It was developed to improve upon the properties of earlier compounds in the series, such as MMV048, which exhibited low aqueous solubility and high variability in exposure during clinical studies[1][2]. This compound demonstrates significantly improved, high aqueous solubility and high passive permeability, classifying it as a Developability Classification System (DCS) class I compound[3][4][5][6]. This favorable physicochemical profile leads to more consistent and sustained exposure in preclinical species[3][4][5][6].
Q2: I am having trouble dissolving this compound for my in vivo experiment. What are the recommended vehicles?
A2: Due to its improved solubility, this compound can be formulated in several vehicles for oral administration. Below are tested formulations that yield a clear solution. If you are observing precipitation, consider gentle heating or sonication to aid dissolution.
Q3: My this compound solution is not clear. What should I do?
A3: If you encounter precipitation or phase separation, gentle warming and/or sonication can be used to help dissolve the compound. Ensure that all components of the vehicle are added sequentially and mixed thoroughly at each step as described in the experimental protocols below. If the issue persists, preparing a fresh stock solution of this compound in 100% DMSO before dilution into the final vehicle may resolve the problem.
Q4: Can I use a simple aqueous suspension for this compound?
A4: While the parent compound MMV048 was administered as an aqueous suspension, this led to high pharmacokinetic variability[7][8]. Given that this compound was specifically designed for improved solubility, using one of the recommended solubilizing vehicles is highly advised to ensure consistent and optimal bioavailability for your in vivo studies.
Quantitative Data: this compound (UCT943) Solubility in In Vivo Vehicles
The following table summarizes vehicle compositions that have been successfully used to dissolve this compound for in vivo administration.
| Vehicle Component | Formulation 1 | Formulation 2 | Formulation 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Resulting Solubility | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
| Observation | Clear Solution | Clear Solution | Clear Solution |
Data sourced from MedchemExpress product information for UCT943[9].
Experimental Protocols
Below are detailed methodologies for preparing the vehicle formulations listed in the table above.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and vortex until homogenous.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL and mix until a clear solution is obtained.
Protocol 2: DMSO/SBE-β-CD Formulation
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 900 µL of a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
To the SBE-β-CD solution, add 100 µL of the this compound DMSO stock solution.
-
Vortex the mixture until the compound is fully dissolved and the solution is clear.
Protocol 3: DMSO/Corn Oil Formulation
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the this compound DMSO stock solution to the corn oil.
-
Vortex thoroughly until a clear solution is achieved. Note: This formulation should be used with caution if the dosing period is extended, as per supplier recommendation[9].
Vehicle Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate vehicle for your this compound in vivo study.
Caption: Decision workflow for selecting a suitable vehicle for this compound.
References
- 1. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMV048 | Medicines for Malaria Venture [mmv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, Pharmacokinetics, and Antimalarial Activity of the Novel Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: CI-994 (Acetyldinaline) Animal Model Troubleshooting
This technical support center provides troubleshooting guidance for researchers utilizing the histone deacetylase (HDAC) inhibitor CI-994 (also known as acetyldinaline or tacedinaline) in animal models. The information is presented in a question-and-answer format to directly address potential side effects and experimental challenges.
Disclaimer: The compound CI-943, as originally queried, appears to be a typographical error. The following information pertains to CI-994, a well-documented HDAC inhibitor with extensive preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is CI-994 and what is its primary mechanism of action?
CI-994 is an orally active, selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[1][2] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, CI-994 promotes histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of silenced genes, including tumor suppressor genes.[3] This mechanism underlies its antitumor activity.
Q2: What are the most common side effects observed with CI-994 in animal models?
The most frequently reported side effects of CI-994 in preclinical animal models, such as rats and dogs, are primarily related to its effects on rapidly dividing cells. These include:
-
Hematologic Toxicity: A decrease in the number of various blood cells, including neutropenia (low neutrophils), lymphocytopenia (low lymphocytes), and thrombocytopenia (low platelets).[3][4]
-
Bone Marrow Suppression: Reduced cellularity of the bone marrow (hypocellularity), affecting the production of new blood cells.[3]
-
Testicular Degeneration: Damage to the testicular tissue, which is characterized by a high rate of cell division.[3]
-
Gastrointestinal Effects: Issues such as nausea, vomiting, diarrhea, and mucositis have been noted in clinical studies and may be observed in animal models.[5]
-
Fatigue: A general state of tiredness and reduced activity may be observed.[5]
Q3: At what doses are these side effects typically observed?
Side effects are dose-dependent. In a two-week study, the following doses and effects were noted:
-
Rats (Wistar): Doses of 1.5, 5, and 15 mg/kg were administered. Hematologic and testicular effects were primarily seen at the mid and high doses (5 and 15 mg/kg). Splenic hematopoietic depletion was observed at all doses. Severe clinical signs and mortality began to occur at the highest dose (15 mg/kg) from day 10 onwards.[3]
-
Dogs (Beagle): Doses of 0.5, 2, and 5 mg/kg were used. Similar to rats, hematologic and testicular toxicities were most prominent at the mid and high doses (2 and 5 mg/kg). Severe clinical signs and mortality were also observed at the highest dose starting on day 10.[3]
Troubleshooting Guide
Problem 1: Significant weight loss and decreased activity in treated animals.
-
Possible Cause: This is a common general sign of toxicity and can be associated with the gastrointestinal effects of CI-994, such as nausea, decreased appetite, and diarrhea, as well as overall fatigue.[5]
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if anorexia is a contributing factor.
-
Provide Supportive Care: Ensure easy access to food and water. Consider providing a highly palatable and calorically dense diet.
-
Dose Adjustment: If weight loss is severe (>15-20% of initial body weight), consider reducing the dose of CI-994 in subsequent cohorts.
-
Fractionated Dosing: Explore if administering the total daily dose in two or more fractions improves tolerability.
-
Problem 2: Animals exhibit signs of infection (e.g., lethargy, ruffled fur, hunched posture).
-
Possible Cause: CI-994 can cause neutropenia, a reduction in neutrophils, which are a key component of the innate immune system.[3] This can increase the susceptibility of the animals to opportunistic infections.
-
Troubleshooting Steps:
-
Aseptic Technique: Maintain strict aseptic techniques during drug administration and any other procedures.
-
Housing Conditions: House animals in a clean, low-stress environment. Consider filter-top cages to minimize exposure to pathogens.
-
Prophylactic Antibiotics: In consultation with a veterinarian, consider the use of broad-spectrum antibiotics in the drinking water to prevent bacterial infections, especially in long-term studies.
-
Hematological Monitoring: Regularly monitor white blood cell counts, particularly neutrophils, to anticipate periods of high infection risk.
-
Problem 3: Evidence of bleeding (e.g., petechiae, bruising, blood in urine or feces).
-
Possible Cause: This may be due to thrombocytopenia, a decrease in platelet count, which is essential for blood clotting.[3]
-
Troubleshooting Steps:
-
Handle with Care: Minimize handling of the animals to reduce the risk of bruising and injury.
-
Avoid Invasive Procedures: If possible, avoid procedures that may induce bleeding, such as retro-orbital blood sampling.
-
Platelet Count Monitoring: Regularly monitor platelet counts to assess the severity of thrombocytopenia.
-
Dose and Schedule Evaluation: A lower dose or an altered treatment schedule may be necessary to manage severe thrombocytopenia.
-
Data Presentation
Table 1: Summary of Hematological Effects of CI-994 in Rats (14-Day Study)
| Dose (mg/kg) | White Blood Cell Count | Lymphocyte Count | Neutrophil Count | Platelet Count |
| 0 (Control) | Normal | Normal | Normal | Normal |
| 1.5 | No significant change | No significant change | No significant change | No significant change |
| 5 | Decreased | Decreased | Decreased | Decreased |
| 15 | Severely Decreased | Severely Decreased | Severely Decreased | Severely Decreased |
Data is a qualitative summary based on the preclinical toxicology report.[3]
Table 2: Summary of Bone Marrow and Testicular Toxicity of CI-994 (14-Day Study)
| Species | Dose (mg/kg) | Bone Marrow Cellularity | Testicular Degeneration | Reversibility (Post-Treatment) |
| Rat | 0 (Control) | Normal | None | N/A |
| 1.5 | Mild Hypocellularity | Minimal | Yes (4 weeks) | |
| 5 | Moderate Hypocellularity | Mild to Moderate | Yes (4 weeks) | |
| 15 | Severe Hypocellularity | Moderate to Severe | Not fully reversible for testicular effects | |
| Dog | 0 (Control) | Normal | None | N/A |
| 0.5 | Minimal change | None | N/A | |
| 2 | Mild to Moderate Hypocellularity | Mild | Yes (9 weeks) | |
| 5 | Moderate to Severe Hypocellularity | Moderate | Not fully reversible for testicular effects |
Data is a qualitative summary based on the preclinical toxicology report.[3]
Experimental Protocols
1. Protocol for Hematological Analysis
-
Blood Collection:
-
Anesthetize the animal (e.g., isoflurane inhalation).
-
Collect approximately 0.5-1.0 mL of blood via an appropriate route (e.g., retro-orbital sinus, submandibular vein, or cardiac puncture for terminal collection) into tubes containing an anticoagulant (e.g., EDTA).
-
Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
-
Analysis:
-
Use an automated hematology analyzer calibrated for the specific animal species to determine complete blood counts (CBC), including total white blood cells, red blood cells, platelets, and differential leukocyte counts.
-
Prepare blood smears for manual differential counting and morphological examination of blood cells. Stain smears with a Romanowsky-type stain (e.g., Wright-Giemsa).
-
2. Protocol for Bone Marrow Histopathology
-
Sample Collection:
-
Euthanize the animal.
-
Excise the femur and/or sternum.
-
Carefully flush the bone marrow from the femoral cavity using a suitable fixative (e.g., 10% neutral buffered formalin) or make "paint brush" smears on glass slides from the aspirated marrow.
-
Immerse the intact sternum or the flushed femur in the same fixative for at least 24 hours.
-
-
Processing and Staining:
-
For smears, air-dry and stain with a Romanowsky stain.
-
For fixed tissues, decalcify the bones if necessary (e.g., using a formic acid or EDTA solution).
-
Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) for morphological evaluation of cellularity and architecture.
-
3. Protocol for Testicular Histopathology
-
Sample Collection:
-
Euthanize the animal.
-
Dissect the testes and weigh them.
-
Fix the testes in a suitable fixative such as Bouin's solution or 10% neutral buffered formalin for 24-48 hours.
-
-
Processing and Staining:
-
After fixation, transfer the tissues to 70% ethanol.
-
Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness.
-
Stain the sections with H&E for the evaluation of seminiferous tubule morphology, spermatogenesis, and signs of degeneration.
-
Visualizations
Caption: Mechanism of action of CI-994 as a histone deacetylase inhibitor.
Caption: Experimental workflow for assessing CI-994 toxicity in animal models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Preclinical toxicity of a new oral anticancer drug, CI-994 (acetyldinaline), in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetic, antitumor and toxicity studies with CI-994 (correction of CL-994) (N-acetyldinaline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic oral administration of CI-994: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CI-943 Dosage to Minimize Off-Target Effects
Welcome to the technical support center for CI-943. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound to minimize off-target effects during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental compound that has been investigated as a potential antipsychotic agent. Its primary mechanism of action is unique compared to traditional antipsychotics. Instead of directly blocking dopamine receptors, this compound accelerates the turnover of dopamine (DA) in the brain.[1] This is evidenced by increased levels of dopamine metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in preclinical studies.[1] The exact molecular target through which this compound exerts this effect is not fully elucidated, but it is known not to have a significant affinity for dopamine receptors themselves.[1]
Q2: What are the known on-target and potential off-target effects of this compound?
The primary on-target effect of this compound is the increase in dopamine turnover in brain regions like the striatum and mesolimbic areas.[1] A significant advantage of this mechanism is the predicted low risk of extrapyramidal side effects (EPS), which are common with dopamine receptor antagonists.[1]
Regarding off-target effects, preclinical studies have indicated that this compound does not affect noradrenergic function.[1] However, it has been shown to increase measures of serotonergic function.[1] While it did not show affinity for a number of central nervous system receptors in vitro, a comprehensive screening against a wide panel of receptors is not publicly available.[1] Therefore, researchers should remain vigilant for potential off-target effects related to serotonergic pathways.
Q3: What are the recommended starting doses for in vivo and in vitro experiments with this compound?
Preclinical studies in rats have used oral (p.o.) doses ranging from 1 to 40 mg/kg and intraperitoneal (i.p.) doses of 20 mg/kg to demonstrate effects on dopamine turnover.[1] For in vitro experiments, the effective concentration will be highly dependent on the cell type and assay system. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during your experiments with this compound.
Issue 1: High variability in experimental replicates.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or plate edge effects.
-
Solution:
-
Ensure a homogenous cell suspension before and during seeding.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
Avoid using the outer wells of the assay plate, or fill them with a buffer to maintain a humid environment.
-
Issue 2: No observable effect of this compound on dopamine turnover.
-
Possible Cause: Incorrect dosage, compound instability, or issues with the assay system.
-
Solution:
-
Dosage: Verify the correct dosage was administered. Consider performing a dose-response study to find the optimal concentration.
-
Compound Integrity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: Confirm that your assay is sensitive enough to detect changes in dopamine metabolites. Include positive controls (e.g., a known dopamine releasing agent) to validate the assay's performance.
-
Issue 3: Unexpected cytotoxicity observed in cell-based assays.
-
Possible Cause: High compound concentration, solvent toxicity, or off-target effects.
-
Solution:
-
Concentration: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 for cytotoxicity and ensure your experimental concentrations are well below this value.
-
Solvent Control: Run a vehicle-only control to ensure the solvent (e.g., DMSO) concentration is not causing toxicity.
-
Off-Target Screening: If cytotoxicity persists at therapeutically relevant concentrations, consider screening this compound against a panel of common off-targets to identify potential unintended interactions.
-
Data Presentation
Table 1: Summary of Preclinical Dosages of this compound
| Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | Oral (p.o.) | 1 - 40 mg/kg | Accelerated dopamine turnover | [1] |
| Rat | Intraperitoneal (i.p.) | 20 mg/kg | Accelerated dopamine turnover | [1] |
Experimental Protocols
Protocol 1: General Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding affinity of this compound to a panel of receptors to identify potential off-target interactions.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor of interest
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the this compound dilution.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding and determine the Ki of this compound for the receptor.
Protocol 2: General Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the potential cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound to the cells. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
References
CI-943 stability and storage conditions for research
This technical support guide provides detailed information on the stability and storage conditions for the research compound CI-943. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in ensuring the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for solid this compound?
A1: Solid this compound should be stored in a cool, dry place. While some suppliers suggest storage at room temperature, for long-term stability, it is advisable to store the solid compound at -20°C. Ensure the container is tightly sealed to prevent moisture absorption.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For short-term storage (up to 24 hours), solutions can typically be kept at 2-8°C. For long-term storage, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For aqueous-based experiments, further dilution of the DMSO stock solution into an appropriate aqueous buffer is recommended.
Q4: Is this compound sensitive to light?
A4: There is no specific data available on the light sensitivity of this compound. As a general precaution for all research compounds, it is recommended to protect solutions from direct light by using amber vials or by wrapping the container in aluminum foil.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life of solid this compound, when stored correctly, is typically several years. The stability of solutions is significantly less and is highly dependent on the storage conditions. It is recommended to prepare fresh solutions for critical experiments or to use solutions that have been stored at -80°C for no longer than one month.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | - Ensure solid this compound is stored at -20°C in a tightly sealed container.- Prepare fresh solutions before each experiment or use aliquots stored at -80°C.- Avoid repeated freeze-thaw cycles of stock solutions. |
| Precipitation of this compound in aqueous buffer | Low solubility of this compound in aqueous solutions. | - Ensure the final concentration of DMSO in the aqueous buffer is kept to a minimum (typically <1%).- Consider using a sonicator to aid dissolution.- If precipitation persists, a different buffer system or the use of a solubilizing agent may be necessary. |
| Loss of compound activity over time in solution | Chemical instability of this compound in the chosen solvent or buffer. | - Assess the pH of your buffer, as extreme pH values can promote degradation.- For long-term experiments, consider the stability of this compound in your specific cell culture media or assay buffer at the experimental temperature (e.g., 37°C). A time-course experiment to evaluate stability may be required. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh the required amount of solid this compound in a clean, dry microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Gently vortex or sonicate the solution until all the solid has dissolved.
-
Storage: For immediate use, store the solution at 2-8°C. For long-term storage, create single-use aliquots and store them at -80°C.
Protocol 2: General Workflow for Assessing this compound Stability in an Aqueous Buffer
This protocol outlines a general approach to determine the stability of this compound in a specific experimental buffer.
Logical Troubleshooting Workflow
This diagram illustrates a logical approach to troubleshooting inconsistent experimental results that may be related to this compound stability.
Troubleshooting Inconsistent Results in CI-994 (Tacedinaline) Experiments
Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the histone deacetylase (HDAC) inhibitor CI-994 (Tacedinaline).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CI-994?
CI-994, also known as Tacedinaline, is a selective inhibitor of class I histone deacetylases (HDACs).[1][2] It specifically targets HDAC1, HDAC2, and HDAC3, leading to an increase in histone acetylation. This epigenetic modification alters chromatin structure, making it more accessible to transcription factors and resulting in the modulation of gene expression.[3] This can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.[1][3]
Q2: What are the typical IC50 values for CI-994 against different HDAC isoforms?
The half-maximal inhibitory concentration (IC50) values for CI-994 demonstrate its selectivity for class I HDACs.
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.9 |
| HDAC2 | 0.9 |
| HDAC3 | 1.2 |
| HDAC8 | >20 |
| Data sourced from Selleck Chemicals and MedChemExpress.[1][4] |
Q3: In which cellular pathways is CI-994 known to be involved?
CI-994 has been shown to impact several critical cellular signaling pathways. Notably, it can induce the nuclear factor-kappa B (NF-κB) pathway.[5][6] Additionally, in certain cancer models such as MYC-driven medulloblastoma, CI-994 treatment leads to the downregulation of MYC expression and the induction of apoptosis.[7]
Troubleshooting Guide
Inconsistent results in CI-994 experiments can arise from a variety of biological and technical factors. This guide addresses common issues in a question-and-answer format.
Q4: We are observing high variability in cell viability or cytotoxicity assays between replicate wells. What are the potential causes and solutions?
High variability is a frequent issue in cell-based assays and can be attributed to several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells of a microplate is a primary source of variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After plating, allow the plate to sit at room temperature for 15-20 minutes before transferring it to the incubator to allow cells to settle evenly.[8] Avoid swirling the plate in a circular motion, which can cause cells to accumulate at the edges of the well.[8]
-
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of CI-994 and other media components, affecting cell growth and drug response.[9][10]
-
Solution: To mitigate edge effects, it is recommended to not use the outermost wells for experimental data. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity within the plate.[9]
-
-
Pipetting Inaccuracies: Small volume pipetting errors, especially when preparing serial dilutions of CI-994, can lead to significant concentration differences.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For viscous solutions, consider using reverse pipetting. Pre-wetting the pipette tip can also improve accuracy.[10]
-
-
Compound Precipitation: CI-994, like many small molecules, may precipitate out of solution, especially at higher concentrations or if not properly dissolved.
-
Solution: Ensure that CI-994 is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture medium.[1] Visually inspect solutions for any signs of precipitation. It is also advisable to prepare fresh dilutions for each experiment.
-
Q5: Our positive control (a known HDAC inhibitor like Trichostatin A) is not showing the expected level of inhibition. What could be the problem?
Failure of a positive control to elicit the expected response points to a systemic issue with the assay.
-
Inactive Positive Control: The positive control inhibitor may have degraded over time.
-
Solution: Ensure proper storage of the inhibitor according to the manufacturer's instructions. If degradation is suspected, purchase a fresh stock.[10]
-
-
Incorrect Enzyme or Substrate Combination: The specific HDAC isoform being used might not be sensitive to the positive control, or the substrate may not be appropriate for that enzyme.[10]
-
Solution: Verify the compatibility of your HDAC enzyme, substrate, and positive control from literature or manufacturer's data sheets.
-
-
Insufficient Incubation Time: The pre-incubation time of the enzyme with the inhibitor may not be long enough for effective binding before the substrate is added.[10]
-
Solution: Optimize the pre-incubation time to ensure that the inhibitor has sufficient time to interact with the HDAC enzyme.
-
-
Inactive HDAC Enzyme: The HDAC enzyme itself may have lost activity due to improper storage or handling.
-
Solution: Before conducting inhibitor screening, verify the activity of your HDAC enzyme stock using a standard activity assay.[10]
-
Q6: We are observing a high background signal in our no-enzyme control wells in our biochemical HDAC assay. What is causing this and how can we fix it?
A high background signal can mask the true inhibitory effect of CI-994.
-
Substrate Instability: The assay substrate may be unstable and undergo spontaneous hydrolysis, releasing the fluorescent or colorimetric signal.[10]
-
Solution: Store the substrate according to the manufacturer's recommendations and prepare it fresh for each experiment.
-
-
Contaminated Reagents: Assay buffers or other reagents may be contaminated with enzymes that can act on the substrate.[10]
-
Solution: Use high-purity reagents and prepare dedicated, fresh solutions for your HDAC assays.
-
-
Autofluorescence of the Compound: CI-994 itself might possess intrinsic fluorescence at the excitation and emission wavelengths used in the assay.
-
Solution: Run a parallel assay containing the compound and substrate but without the enzyme to quantify the compound's autofluorescence and subtract it from the experimental values.[10]
-
Experimental Protocols
Cell Growth Inhibition Assay using MTT
This protocol is adapted from a study on CI-994's effect on LNCaP cells.[1]
-
Cell Seeding: Seed cells (e.g., LNCaP) in a 24-well plate at a density of 2 x 10^4 cells per well. Incubate in a 5% CO2 incubator at 37°C for 24 hours to allow for cell attachment.
-
Compound Treatment: On day 2, treat the cells with various concentrations of CI-994. A vehicle control (e.g., DMSO) should be included.
-
Media Change and Re-treatment: On day 4, carefully wash the cells and replace the medium with fresh medium containing the respective concentrations of CI-994.
-
MTT Assay: On day 6, add 100 µL of MTT solution (5 mg/mL in medium) to each well and incubate for 2 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the MTT solution and add 500 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.
-
Data Analysis: Convert the absorbance data into the percentage of cell proliferation relative to the vehicle control.
Visualizations
Caption: Workflow for a typical cell growth inhibition experiment with CI-994.
Caption: CI-994's impact on HDACs and downstream cellular signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CI-994, Tacedinaline, PD-123654, GOE-5549, Acetyldinaline - HDAC Inhibitor [hdacis.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: CI-943 Bioavailability and Pharmacokinetic Challenges
Disclaimer: Publicly available information on the bioavailability and pharmacokinetic profile of CI-943 is limited. This technical support center provides guidance based on general principles of drug development for orally administered small molecules intended for central nervous system (CNS) activity. The troubleshooting guides and FAQs address common challenges encountered with such compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability for this compound in our preclinical animal models. What are the potential causes?
A1: Low oral bioavailability for a compound like this compound, a potential antipsychotic agent, can stem from several factors. These can be broadly categorized as issues related to absorption, metabolism, and physicochemical properties.
-
Poor Absorption:
-
Low Solubility: this compound's solubility in gastrointestinal (GI) fluids might be insufficient for complete dissolution, which is a prerequisite for absorption.[1] The compound's datasheet indicates solubility in DMSO, but its aqueous solubility is a critical factor for oral absorption.
-
Low Permeability: The molecule may not efficiently cross the intestinal epithelium. This could be due to its physicochemical properties (e.g., high polarity, large size) or it could be a substrate for efflux transporters like P-glycoprotein (P-gp) which actively pump the compound back into the intestinal lumen.
-
-
Extensive First-Pass Metabolism:
-
After absorption from the gut, the portal blood supply takes the compound directly to the liver. This compound may be extensively metabolized by hepatic enzymes (e.g., Cytochrome P450s) before it reaches systemic circulation.
-
Metabolism can also occur in the intestinal wall itself.
-
-
Chemical Instability: The compound might be unstable in the acidic environment of the stomach or be degraded by digestive enzymes.
Q2: How can we troubleshoot the poor oral bioavailability of this compound in our experiments?
A2: A systematic approach is necessary to identify and address the root cause of poor bioavailability.
-
Step 1: Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
Assess its permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
-
Step 2: Investigate Metabolic Stability:
-
Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the relevant preclinical species and humans to determine the intrinsic clearance.
-
-
Step 3: Delineate Absorption vs. Metabolism:
-
An intravenous (IV) dose administration is crucial to determine the absolute bioavailability and understand the contribution of clearance to the low oral exposure.
-
If IV data is available, a low absolute bioavailability with high clearance suggests a metabolism issue. If clearance is low, the problem is likely poor absorption.
-
Q3: Our in vitro metabolic stability assays show that this compound is rapidly metabolized. What are our options?
A3: If rapid metabolism is the primary issue, consider the following strategies:
-
Formulation Approaches:
-
Investigate formulations that can protect the drug from metabolic enzymes or enhance absorption to a point where it can partially escape first-pass metabolism. However, this is often less effective for highly metabolized compounds.
-
-
Medicinal Chemistry Efforts:
-
The most effective long-term solution is to modify the chemical structure of this compound to block the sites of metabolism. This requires identifying the primary metabolites and then making targeted chemical changes.
-
Troubleshooting Guides
Guide 1: Investigating Low and Variable Oral Exposure
| Symptom | Possible Cause | Suggested Action |
| Low Cmax and AUC after oral dosing | Poor solubility, low permeability, high first-pass metabolism. | 1. Conduct solubility and permeability assays. 2. Perform in vitro metabolism studies. 3. Administer an IV dose to determine absolute bioavailability. |
| High variability in plasma concentrations between subjects | Food effects, formulation issues, genetic polymorphisms in metabolic enzymes. | 1. Conduct a food-effect study.[2][3] 2. Evaluate the robustness of the formulation (e.g., dissolution testing). 3. Consider genotyping for relevant drug-metabolizing enzymes if applicable to the preclinical model. |
| Dose-proportionality is not observed | Saturation of absorption transporters or metabolic enzymes. | 1. Conduct a dose-ranging pharmacokinetic study. 2. Analyze plasma concentration-time profiles to identify non-linearities. |
Quantitative Data Summary
As specific preclinical pharmacokinetic data for this compound is not publicly available, the following table presents a hypothetical but representative dataset for an early-stage CNS drug candidate with bioavailability challenges.
| Parameter | Species | Oral (PO) Dose | Intravenous (IV) Dose |
| Dose (mg/kg) | Rat | 10 | 1 |
| Cmax (ng/mL) | Rat | 50 ± 15 | 250 ± 40 |
| Tmax (h) | Rat | 1.0 ± 0.5 | 0.1 ± 0.05 |
| AUC (0-inf) (ng*h/mL) | Rat | 200 ± 60 | 400 ± 50 |
| Half-life (t1/2) (h) | Rat | 4.0 ± 1.2 | 3.8 ± 0.9 |
| Clearance (CL) (mL/min/kg) | Rat | N/A | 41.7 |
| Volume of Distribution (Vd) (L/kg) | Rat | N/A | 14.3 |
| Absolute Bioavailability (F%) | Rat | 5% | N/A |
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability in Rats
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), cannulated in the jugular vein for serial blood sampling.
-
Formulation:
-
Oral (PO): this compound formulated as a suspension in 0.5% methylcellulose at a concentration of 2 mg/mL.
-
Intravenous (IV): this compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) at a concentration of 0.2 mg/mL.
-
-
Dosing:
-
PO Group: Administer a single 10 mg/kg dose by oral gavage.
-
IV Group: Administer a single 1 mg/kg dose as a bolus injection into the jugular vein.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood to obtain plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) using non-compartmental analysis software. Calculate absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
References
Refining CI-943 administration techniques for consistent results
Welcome to the technical support center for CI-943. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potential antipsychotic agent.[1] Its chemical name is 8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine. Unlike typical and atypical antipsychotic drugs, this compound's mechanism of action is unique as it does not involve direct blockade of dopamine receptors.[1] Preclinical studies have shown that this compound accelerates dopamine (DA) turnover in the brain and enhances serotonergic function, while not affecting noradrenergic function.[1] The precise molecular target responsible for these effects has not been fully elucidated.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, it is shipped at room temperature in the continental US, though this may vary for other locations.
Q3: What is the solubility of this compound?
This compound is reported to have a solubility of 10 mM in dimethyl sulfoxide (DMSO).
Troubleshooting Guide
Inconsistent In Vivo Results
Issue: High variability in behavioral or neurochemical outcomes between experimental subjects.
Possible Causes & Solutions:
-
Improper Vehicle or Formulation: The choice of vehicle for in vivo administration is critical for consistent drug exposure. While the original preclinical studies by Meltzer et al. (1989) do not specify the exact vehicle in the available abstracts, the use of a suspension or solution appropriate for the route of administration is crucial.
-
For Oral (p.o.) Administration: Consider suspending this compound in a vehicle such as 0.5% or 1% methylcellulose in sterile water. Sonication may be required to achieve a uniform suspension. Prepare fresh on the day of the experiment.
-
For Intraperitoneal (i.p.) Administration: A solution in sterile saline or a co-solvent system may be appropriate, depending on the salt form of this compound used. If using DMSO to initially dissolve the compound, ensure the final concentration of DMSO is low (typically <5%) and consistent across all animals to avoid vehicle-induced effects. It is critical to establish a consistent and well-documented vehicle preparation protocol.
-
-
Incorrect Dosing: The effective dose range for this compound in rats has been reported to be between 1-40 mg/kg for both oral and intraperitoneal administration.[1] Ensure accurate calculation of doses based on the animal's body weight and the purity of the compound.
-
Animal Strain and Sex Differences: The response to psychoactive compounds can vary between different rodent strains and sexes. Ensure that the same strain and sex of animals are used consistently throughout the study.
-
Stress and Environmental Factors: Stress can significantly impact dopaminergic and serotonergic systems. Standardize handling procedures and the experimental environment to minimize stress-induced variability.
Issue: Lack of expected pharmacological effect.
Possible Causes & Solutions:
-
Compound Degradation: Ensure that this compound has been stored correctly and has not expired. If preparing a stock solution, verify its stability under the storage conditions used.
-
Insufficient Dose: The reported effective dose range is a guideline. It may be necessary to perform a dose-response study in your specific experimental model to determine the optimal dose.
-
Route of Administration: The bioavailability and pharmacokinetics of this compound will differ between oral and intraperitoneal administration. The chosen route should be appropriate for the experimental question.
In Vitro Experiment Issues
Issue: Poor solubility in aqueous buffers.
Possible Causes & Solutions:
-
Inappropriate Solvent: As this compound has a reported solubility of 10 mM in DMSO, prepare a concentrated stock solution in DMSO.
-
Precipitation in Final Assay Medium: When diluting the DMSO stock into aqueous buffers, ensure the final concentration of DMSO is low enough to prevent precipitation and to avoid solvent effects on the cells or assay components. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in most cell-based assays.
Issue: Inconsistent results in cell-based assays.
Possible Causes & Solutions:
-
Cell Line Variability: Ensure the use of a consistent cell line and passage number.
-
Assay Conditions: Optimize incubation times, cell density, and reagent concentrations for your specific assay.
-
Compound Adsorption: At low concentrations, compounds can adsorb to plasticware. Using low-adsorption plates and tubes may help to mitigate this.
Experimental Protocols
In Vivo Administration
Oral Gavage (p.o.) in Rats:
-
Preparation of Dosing Suspension:
-
Weigh the required amount of this compound based on the desired dose and the number of animals.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Add the this compound powder to a small volume of the methylcellulose solution and triturate to form a smooth paste.
-
Gradually add the remaining methylcellulose solution while stirring or sonicating to achieve a homogenous suspension at the desired final concentration.
-
Prepare the suspension fresh on the day of dosing.
-
-
Administration:
-
Administer the suspension to rats using a gavage needle at a volume appropriate for the animal's weight (e.g., 5-10 mL/kg).
-
Intraperitoneal (i.p.) Injection in Rats:
-
Preparation of Dosing Solution/Suspension:
-
For a solution: If a water-soluble salt of this compound is available, dissolve it in sterile saline (0.9% NaCl).
-
For a suspension: If using the free base, prepare a suspension in a suitable vehicle such as saline with a small amount of a surfactant (e.g., Tween 80) or in a co-solvent system (e.g., saline with a low percentage of DMSO and/or PEG400). Ensure the final concentration of any organic solvent is minimized and consistent across all animals.
-
-
Administration:
-
Inject the solution or well-mixed suspension into the intraperitoneal cavity of the rat at an appropriate volume (e.g., 1-5 mL/kg).
-
Data Presentation
Table 1: Reported In Vivo Dosing Parameters for this compound in Rats
| Parameter | Value | Reference |
| Route of Administration | Oral (p.o.), Intraperitoneal (i.p.) | [1] |
| Dose Range | 1 - 40 mg/kg | [1] |
| Animal Model | Rat | [1] |
Table 2: Key Neurochemical Effects of this compound in Rats
| Neurochemical Parameter | Effect | Notes | Reference |
| Dopamine (DA) Turnover | Increased | [1] | |
| Dopamine Receptor Affinity | No affinity | [1] | |
| Serotonergic Function | Increased | [1] | |
| Noradrenergic Function | No effect | [1] |
Visualizations
Logical Workflow for Troubleshooting Inconsistent In Vivo Results
Caption: Troubleshooting workflow for addressing inconsistent in vivo experimental outcomes with this compound.
Signaling Pathway Hypothesis for this compound
Caption: Hypothesized signaling pathway for this compound based on preclinical findings.
References
CI-943 Preclinical Behavioral Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CI-943 in preclinical behavioral assays. Given its unique neurochemical profile, this compound can produce results that differ from classical antipsychotics, requiring careful consideration of experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potential antipsychotic agent with a novel mechanism of action. Unlike typical and most atypical antipsychotics, it is not a dopamine receptor antagonist.[1][2] Instead, it accelerates dopamine turnover and synthesis in both the striatum and mesolimbic regions of the brain.[2] The precise molecular target through which it exerts this effect is currently unknown.[2] Additionally, studies have indicated that this compound increases measures of serotonergic function, while not affecting noradrenergic function.[2]
Q2: Does this compound induce extrapyramidal side effects (EPS) like catalepsy?
A2: this compound has a low propensity to induce catalepsy and other extrapyramidal side effects at doses that are effective in preclinical models of antipsychotic activity.[1][2] This is a key differentiating feature from typical antipsychotics that act as potent dopamine D2 receptor antagonists. While very high doses have been shown to cause dystonic movements in haloperidol-sensitized monkeys, these effects are not observed at therapeutically relevant doses in avoidance paradigms.[1]
Q3: How does this compound affect locomotor activity?
A3: this compound reduces spontaneous locomotor activity in both mice and rats, which is a common characteristic of antipsychotic drugs.[1] However, in contrast to dopamine antagonists, this compound has been shown to enhance the locomotor stimulant effects of d-amphetamine.[1]
Q4: Is this compound effective in the conditioned avoidance response (CAR) test?
A4: Yes, this compound demonstrates a clear antipsychotic-like profile in conditioned avoidance tests. It effectively inhibits one-way avoidance in rats and continuous avoidance in both rats and squirrel monkeys at doses that do not impair the escape response.[1] The ability to selectively suppress the conditioned response without affecting the unconditioned escape response is a hallmark of antipsychotic activity in this assay.[3][4]
Troubleshooting Guides
Issue 1: Unexpected Lack of Catalepsy
Scenario: You have administered this compound to rodents and are not observing catalepsy in the bar test, even at doses that produce other behavioral effects.
Possible Cause: This is an expected finding. This compound's mechanism of action does not involve direct dopamine receptor blockade, which is the primary driver of catalepsy for typical antipsychotics.[2]
Troubleshooting Steps:
-
Confirm Drug Activity: Verify that this compound is behaviorally active in your subjects by measuring its effect on spontaneous locomotor activity. A significant reduction in locomotion will confirm that the administered dose is pharmacologically active.
-
Positive Control: Include a positive control group treated with a known catalepsy-inducing agent, such as haloperidol, to ensure your catalepsy measurement protocol is sensitive and reliable.
-
Data Interpretation: Interpret the absence of catalepsy as a feature of this compound's atypical profile, suggesting a lower risk of extrapyramidal side effects.
Issue 2: Enhancement of Amphetamine-Induced Hyperlocomotion
Scenario: You are co-administering this compound with d-amphetamine and observe an unexpected increase, rather than the expected attenuation, of locomotor activity.
Possible Cause: This paradoxical effect is a documented characteristic of this compound.[1] While the exact mechanism is not fully elucidated, it is likely related to its unique action on dopamine turnover, which differs significantly from the receptor blockade mechanism of traditional antipsychotics.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study for both this compound and d-amphetamine to characterize the interaction fully.
-
Alternative Models of Psychosis: To assess the antipsychotic potential of this compound in a psychosis model, consider using assays that are not reliant on amphetamine-induced hyperactivity. For example, apomorphine-induced compulsive climbing is inhibited by this compound.[1]
-
Neurochemical Correlation: If feasible, correlate the behavioral findings with neurochemical measurements of dopamine and its metabolites in relevant brain regions to better understand the synaptic effects of the drug combination.
Issue 3: Variability in Conditioned Avoidance Response (CAR) Data
Scenario: You are observing high variability in the inhibition of the conditioned avoidance response, making it difficult to establish a clear dose-effect relationship.
Possible Cause: The CAR test is sensitive to a variety of experimental parameters. Given that this compound has a more nuanced mechanism than simple receptor blockers, its effects may be more susceptible to procedural variations.
Troubleshooting Steps:
-
Protocol Standardization: Ensure strict standardization of all experimental parameters, including the intensity and duration of the conditioned and unconditioned stimuli, the inter-trial interval, and the handling of the animals.
-
Acquisition Criteria: Establish and consistently apply clear criteria for the acquisition of the avoidance response before initiating drug testing. Animals that do not meet these criteria should be excluded from the study.
-
Dose and Time Course: A full dose-response and time-course study is critical. The peak effect of this compound on CAR may have a different temporal profile than other antipsychotics.
-
Escape Response Monitoring: Carefully monitor and report any effects on the escape response. A valid antipsychotic-like effect in the CAR assay requires a selective suppression of avoidance with no significant impairment of the escape response.[1][3]
Quantitative Data Summary
| Behavioral Assay | Species | This compound Effect | Comparison to Typical Antipsychotics | Reference |
| Spontaneous Locomotion | Mice, Rats | Reduces activity | Similar | [1] |
| Apomorphine-Induced Climbing | Mice | Inhibits climbing | Similar | [1] |
| Amphetamine/Apomorphine Stereotypy | Rats | No effect | Different (Typical antipsychotics inhibit stereotypy) | [1] |
| Amphetamine-Induced Locomotion | Mice, Rats | Enhances activity | Different (Typical antipsychotics inhibit this effect) | [1] |
| Conditioned Avoidance Response | Rats, Squirrel Monkeys | Inhibits avoidance without impairing escape | Similar | [1] |
| Catalepsy (Bar Test) | Monkeys | No effect at therapeutic doses | Different (Typical antipsychotics induce catalepsy) | [1] |
| Dopamine Receptor Supersensitivity | Rats | No effect after chronic administration | Different (Chronic typicals can induce supersensitivity) | [1] |
Experimental Protocols
Conditioned Avoidance Response (CAR) - Rat One-Way Avoidance
-
Apparatus: A shuttle box divided into two compartments by a partition with an opening. The floor consists of a grid for delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by the unconditioned stimulus (US), a mild foot shock.
-
Acquisition Phase: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the presentation of the US (e.g., 0.5 mA shock) for a further duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and both stimuli are terminated. If the rat moves during the US presentation, this is recorded as an escape response. Trials are repeated with an inter-trial interval (e.g., 60 seconds) until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance for three consecutive days).
-
Drug Testing Phase: Once the avoidance response is acquired, animals are treated with this compound or vehicle. The number of avoidance and escape responses is recorded during a test session (e.g., 20 trials) conducted at the predicted time of peak drug effect.
Catalepsy - Bar Test (Rat)
-
Apparatus: A horizontal bar (e.g., 1 cm in diameter) is fixed at a specific height above a tabletop (e.g., 9 cm).
-
Procedure: The rat's forepaws are gently placed on the bar. The time it takes for the rat to remove both forepaws from the bar and return to a normal posture on the tabletop is recorded.
-
Cut-off Time: A maximum trial duration (cut-off time, e.g., 180 seconds) is established. If the rat remains on the bar for this duration, the trial is ended.
-
Testing: Measurements are typically taken at multiple time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to capture the peak effect.
Visualizations
Caption: Proposed mechanism of this compound vs. typical antipsychotics.
Caption: Troubleshooting workflow for common this compound assay issues.
References
- 1. This compound, a potential antipsychotic agent. I. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potential antipsychotic agent. II. Neurochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 4. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
CI-943 purity and its impact on experimental outcomes
Welcome to the Technical Support Center for CI-943. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to compound purity and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine) is a novel potential antipsychotic agent.[1][2] Unlike many traditional and atypical antipsychotics, this compound does not bind to dopamine receptors.[1][3] Instead, it is understood to increase the turnover of dopamine in the brain through a unique mechanism that is not yet fully elucidated.[3] This leads to an increase in dopamine metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[3]
Q2: What is the recommended purity level for this compound in experimental use?
The required purity of this compound will depend on the specific application. For sensitive in vivo and cell-based assays, a purity of >98% is highly recommended to minimize the risk of off-target effects caused by impurities. For less sensitive applications like initial screening, a lower purity might be acceptable, but it is crucial to be aware of the potential for misleading results.
Q3: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules like this compound.[1] Reversed-phase HPLC with a C18 column is a common starting point. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1]
Q4: I am observing inconsistent results in my experiments with this compound. Could purity be a factor?
Yes, inconsistent results are a common consequence of using a compound with variable or insufficient purity. Impurities can have their own biological activities, which may potentiate, inhibit, or otherwise interfere with the activity of this compound. This can lead to poor reproducibility and difficulty in interpreting your data.
Troubleshooting Guides
Issue 1: Unexpected or Off-Target Effects
Symptoms:
-
Cellular toxicity at concentrations where this compound is expected to be non-toxic.
-
Biological responses that are inconsistent with the known effects of increased dopamine turnover.
-
Activation of signaling pathways not anticipated to be modulated by this compound.
Possible Cause:
-
Biologically active impurities: Contaminants from the synthesis process or degradation products could have their own pharmacological effects.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your this compound sample using HPLC. If the purity is lower than required for your assay, consider repurifying the compound or obtaining a new batch with higher purity.
-
Structure Elucidation of Impurities: If significant impurities are detected, use LC-MS and NMR to identify their structures. This may provide clues as to their potential biological activities.
-
Use a Control Compound: If available, use a structurally related but inactive analog of this compound as a negative control. This can help to distinguish the specific effects of this compound from non-specific effects of the chemical scaffold or impurities.
Issue 2: Lower Than Expected Potency or Efficacy
Symptoms:
-
This compound does not produce the expected increase in dopamine metabolites (in vivo) or other downstream effects at published concentrations.
-
A rightward shift in the dose-response curve compared to previous experiments or literature data.
Possible Cause:
-
Inaccurate Quantification: The actual concentration of the active compound may be lower than stated due to the presence of impurities.
-
Inhibitory Impurities: An impurity could be antagonizing the effect of this compound.
Troubleshooting Steps:
-
Accurate Quantification: Use a method like quantitative NMR (qNMR) or an HPLC assay with a certified reference standard to accurately determine the concentration of this compound in your stock solution.
-
Dose-Response Curve: Perform a full dose-response experiment to determine the EC50 or IC50 in your specific assay.
-
Purity Analysis: As with off-target effects, a thorough analysis of the compound's purity is essential.
Data Presentation
The purity of this compound can significantly impact its observed biological activity. Below is a table illustrating the hypothetical impact of purity on a key experimental parameter, the effective concentration to achieve a 50% increase in dopamine metabolites (EC50).
| Purity of this compound | Apparent EC50 (in vivo) | Observed Effect |
| >99% | 10 mg/kg | Consistent and reproducible increase in dopamine metabolites. |
| 95% | 12 mg/kg | Moderate increase in EC50, potentially due to lower active concentration. |
| 90% | 15 mg/kg | Significant increase in EC50, with potential for increased variability in results. |
| <90% | Unreliable | High variability, potential for off-target effects, not recommended for use. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Reversed-Phase HPLC
This protocol provides a general method for determining the purity of this compound. Method optimization may be required.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid (for MS compatibility)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV or PDA detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector, or use a standard wavelength such as 254 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area normalization method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Visualizations
Logical Workflow for Troubleshooting Purity-Related Issues
Caption: Troubleshooting workflow for purity issues.
Hypothesized Signaling Effect of this compound
Caption: Hypothesized effect of this compound on dopamine turnover.
References
Technical Support Center: Interpreting Unexpected Neurochemical Changes with CI-943
Welcome to the technical support center for CI-943. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected neurochemical changes during experiments with this novel potential antipsychotic agent. The following information is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the expected neurochemical profile of this compound?
A1: this compound is known to increase the turnover of dopamine (DA) and enhance serotonergic function in the brain.[1] Unlike typical antipsychotics, this compound does not act as a dopamine receptor antagonist.[1][2] Its mechanism for increasing dopamine turnover is considered unique and is not fully elucidated.[1] Noradrenergic systems do not appear to be significantly affected.[1]
Q2: We observed an enhancement of d-amphetamine-induced locomotor activity with this compound. Is this an expected finding?
A2: Yes, this is a documented and somewhat paradoxical finding for a potential antipsychotic. Preclinical studies have shown that this compound enhances, rather than inhibits, the locomotor stimulant effects of d-amphetamine in mice and rats.[2] This is in contrast to typical dopamine antagonists which would be expected to block this effect.
Q3: Our electrophysiology data shows a decrease in the firing rate of dopamine neurons at high doses of this compound. Is this consistent with the literature?
A3: Yes, high doses of this compound (e.g., 40 mg/kg i.p.) have been reported to decrease the firing rate of both A9 and A10 dopamine neurons.[3] Notably, this effect was not antagonized by the typical antipsychotic haloperidol, further highlighting the unique mechanism of action of this compound.[3]
Q4: We are seeing effects that suggest an interaction with GABAergic or glutamatergic systems. Is there any evidence for this?
A4: Direct evidence for this compound interacting with GABAergic or glutamatergic systems is not yet established in the published literature. However, compounds with a similar imidazopyrimidine or imidazopyrimidinone chemical core have been shown to act as positive allosteric modulators of metabotropic glutamate receptor 5 (mGlu5) or as agonists at GABA-A receptors.[1][2] Therefore, it is plausible that this compound could have uncharacterized effects on these systems, which could manifest as unexpected neurochemical or behavioral outcomes. Further investigation using receptor binding assays or electrophysiological recordings in the presence of GABAergic or glutamatergic antagonists would be necessary to confirm this.
Q5: Could active metabolites of this compound be responsible for some of the unexpected neurochemical changes we are observing?
A5: While the metabolism of this compound has not been extensively detailed in publicly available literature, the formation of active metabolites is a common phenomenon in drug development and can contribute to the overall pharmacological profile, including unexpected effects. If you are observing a neurochemical change that is inconsistent with the known pharmacology of this compound, it is a valid hypothesis that an active metabolite may be involved. Characterizing the metabolic profile of this compound in your experimental system would be a necessary step to investigate this possibility.
Troubleshooting Guide for Unexpected Neurochemical Changes
This guide provides a structured approach to troubleshooting unexpected experimental results with this compound.
| Unexpected Observation | Potential Cause(s) | Recommended Action(s) |
| Decreased dopamine levels or turnover in a specific brain region. | - Region-specific effects: this compound's effects may not be uniform across all brain regions. - Dose-response effects: High concentrations might lead to paradoxical inhibition. - Interaction with other neurotransmitter systems: Potential indirect modulation via GABA or glutamate pathways. | - Conduct a dose-response study to determine if the effect is concentration-dependent. - Perform neurochemical analysis in multiple brain regions (e.g., striatum, prefrontal cortex, nucleus accumbens). - Investigate potential interactions with GABAergic or glutamatergic systems using co-administration of selective antagonists. |
| Effects on non-dopaminergic, non-serotonergic systems (e.g., acetylcholine, norepinephrine). | - Off-target effects: At higher concentrations, this compound may interact with other receptors or transporters. - Indirect network effects: Alterations in dopamine and serotonin can have downstream effects on other neurotransmitter systems. | - Perform a broad receptor binding screen to identify potential off-target interactions. - Measure the levels of other neurotransmitters and their metabolites to map out the broader neurochemical impact. |
| Paradoxical behavioral effects (e.g., increased anxiety, cognitive impairment). | - Complex dose-response relationship: The behavioral effects may follow a U-shaped or inverted U-shaped dose-response curve. - Uncharacterized receptor interactions: Potential activity at GABA or glutamate receptors could mediate these effects. | - Conduct a comprehensive behavioral pharmacology assessment across a wide range of doses. - Correlate behavioral changes with neurochemical measurements in relevant brain regions. |
| High variability in neurochemical measurements between subjects. | - Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, and excretion. - Genetic differences: Polymorphisms in drug targets or metabolizing enzymes. | - Measure plasma and brain concentrations of this compound to assess pharmacokinetic variability. - If using a genetically diverse animal model, consider potential genetic influences on the response. |
Experimental Protocols
In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels
Objective: To measure extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions of freely moving animals following administration of this compound.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane and placed in a stereotaxic frame.
-
Guide Cannula Implantation: A guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., striatum, prefrontal cortex). The cannula is secured with dental cement. Animals are allowed to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period of at least 1-2 hours, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline.
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally or subcutaneously).
-
Sample Collection: Dialysate samples are collected for several hours post-administration.
-
Neurochemical Analysis: The concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentration.
Receptor Binding Assay
Objective: To determine the binding affinity of this compound for a panel of neurotransmitter receptors, transporters, and ion channels.
Methodology:
-
Membrane Preparation: Brain tissue from the region of interest or cells expressing the target receptor are homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of increasing concentrations of this compound (or a known competitor for positive control).
-
Incubation: The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant), which reflects the binding affinity of this compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Known signaling pathway of this compound.
Caption: Experimental workflow for investigating unexpected results.
References
- 1. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of novel series of imidazopyrimidinones and dihydroimidazopyrimidinones as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of novel series of imidazopyrimidinones and dihydroimidazopyrimidinones as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: CI-943's Atypical Profile Challenges Haloperidol's Extrapyramidal Legacy
For researchers and drug development professionals, the quest for effective antipsychotics with minimal side effects is a continuous journey. This guide provides a comparative analysis of the preclinical data on CI-943 and the well-established typical antipsychotic, haloperidol, with a specific focus on their divergent effects on extrapyramidal symptoms (EPS).
Haloperidol, a butyrophenone derivative, has long been a benchmark in antipsychotic treatment. Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors. However, this mechanism is also intrinsically linked to a high incidence of debilitating EPS, including parkinsonism, dystonia, and akathisia. In contrast, this compound (8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c] pyrazolo[3,4-e]-pyrimidine) emerged in preclinical studies as a novel agent with a distinct neuropharmacological profile, suggesting the potential for antipsychotic efficacy with a significantly lower risk of EPS.
Executive Summary of Comparative Data
The following tables summarize the key preclinical findings for this compound and haloperidol, highlighting their contrasting effects on behaviors and neurochemistry relevant to extrapyramidal symptoms.
Table 1: Comparative Behavioral Effects in Preclinical Models
| Behavioral Test | This compound | Haloperidol | Implication for EPS |
| Spontaneous Locomotion | Reduced in mice and rats[1] | Reduced in various species | General sedative/antipsychotic-like effect |
| Apomorphine-Induced Climbing | Inhibited in mice[1] | Inhibited | Predictive of antipsychotic efficacy |
| Amphetamine-Induced Stereotypy | No effect in rats[1] | Potent inhibition | This compound lacks direct D2 antagonism |
| Conditioned Avoidance Responding | Inhibited in rats and monkeys[1] | Inhibited | Predictive of antipsychotic efficacy |
| Extrapyramidal Dysfunction in Monkeys | No EPS at effective doses; dystonia only at high doses in sensitized monkeys[1] | Induces prominent EPS | This compound has a wider therapeutic window for avoiding EPS |
| Dopamine Agonist Supersensitivity (Chronic) | Did not produce[1] | Induces | Lower risk of tardive dyskinesia for this compound |
Table 2: Comparative Neurochemical and Receptor Binding Profile
| Parameter | This compound | Haloperidol | Implication for EPS |
| Dopamine Receptor Affinity | No affinity for DA receptors in vitro or in vivo[2][3] | High affinity for D2 receptors[2] | Fundamental difference in mechanism of action |
| Dopamine Turnover | Accelerated in striatum and mesolimbic regions[3] | Increased[2] | Both modulate dopamine systems, but through different mechanisms |
| Dopamine Neuronal Activity (A9 & A10) | Acute: No increase in firing rate; Chronic: Increased active A10 neurons[2] | Acute: Increased firing rate; Chronic: Decreased active neurons[2] | Divergent effects on dopamine neuron firing patterns |
| Serum Prolactin Levels | Did not affect[3] | Markedly increases | Lack of D2 blockade by this compound is consistent with no hyperprolactinemia |
| Striatal DA Receptor Number (Chronic) | No effect[3] | Increased (upregulation)[3] | This compound does not induce receptor changes linked to tardive dyskinesia |
Signaling Pathways and Mechanism of Action
The fundamental difference between this compound and haloperidol lies in their interaction with the dopamine D2 receptor, a key player in the nigrostriatal pathway that governs motor control.
As illustrated, haloperidol directly blocks D2 receptors, disrupting normal dopamine signaling in the nigrostriatal pathway, which is a primary cause of EPS. In stark contrast, this compound does not bind to dopamine receptors.[2][3] Instead, it increases dopamine turnover through an unknown mechanism, suggesting a novel approach to achieving antipsychotic-like effects without the direct receptor antagonism that leads to motor side effects.[3]
Experimental Protocols
The preclinical assessment of this compound and haloperidol utilized a battery of standardized behavioral and neurochemical assays to predict antipsychotic efficacy and the likelihood of inducing EPS.
Behavioral Assessments
-
Spontaneous Locomotor Activity: Mice or rats are placed in a novel open-field environment, and their movement is tracked automatically. A reduction in locomotion is indicative of sedative or antipsychotic-like properties.[1]
-
Apomorphine-Induced Compulsive Cage Climbing: Mice are administered the dopamine agonist apomorphine, which induces a characteristic climbing behavior. Antipsychotic drugs that block dopamine receptors inhibit this behavior.[1]
-
Conditioned Avoidance Responding: Rats or monkeys are trained to perform an action (e.g., pressing a lever) to avoid an aversive stimulus (e.g., a mild foot shock) that is preceded by a warning signal. Clinically effective antipsychotics are known to suppress this avoidance response at doses that do not impair the ability to escape the aversive stimulus.[1]
-
Primate Model of Extrapyramidal Dysfunction: Haloperidol-sensitized monkeys are observed for dystonic movements or other abnormal postures following drug administration. This model is highly predictive of EPS liability in humans.[1]
Neurochemical Analyses
-
Dopamine Turnover: The levels of dopamine metabolites, such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), are measured in brain regions like the striatum and mesolimbic areas using techniques like high-performance liquid chromatography (HPLC). An increase in these metabolites indicates accelerated dopamine turnover.[3]
-
Receptor Binding Assays: In vitro radioligand binding assays are used to determine the affinity of a compound for various neurotransmitter receptors. For example, the ability of a drug to displace a radiolabeled ligand specifically bound to D2 receptors is measured to determine its D2 receptor affinity.[3]
-
In Vivo Electrophysiology: The firing rates of dopamine neurons in the A9 (substantia nigra) and A10 (ventral tegmental area) regions of the brain are recorded in anesthetized rats following acute or chronic drug administration to assess the drug's impact on neuronal activity.[2]
Concluding Remarks
The available preclinical evidence paints a clear picture of two compounds with fundamentally different mechanisms for achieving antipsychotic-like effects. Haloperidol represents the classical dopamine D2 receptor antagonist, with its well-established efficacy and a high burden of extrapyramidal side effects. This compound, on the other hand, demonstrates a unique profile as a non-dopamine receptor antagonist that still modulates the dopamine system. The preclinical data strongly suggest that this compound could have a significantly lower risk of inducing EPS compared to haloperidol.[1][3]
While this compound did not appear to have progressed to widespread clinical use, the principles underlying its development—dissociating antipsychotic efficacy from direct D2 receptor blockade—remain a critical area of focus in modern psychiatric drug discovery. These early findings with this compound underscore the potential for developing novel antipsychotics with a superior safety and tolerability profile.
References
- 1. This compound, a potential antipsychotic agent. I. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potential antipsychotic agent. III. Evaluation of effects on dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potential antipsychotic agent. II. Neurochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
CI-943 vs. Typical Antipsychotics: A Comparative Efficacy Guide
This guide provides a detailed comparison of the preclinical efficacy of CI-943 and typical antipsychotics for researchers, scientists, and drug development professionals. The information is presented to facilitate an objective evaluation of their respective pharmacological profiles.
Mechanism of Action: A Fundamental Divergence
A key differentiator between this compound and typical antipsychotics lies in their fundamental mechanisms of action.
Typical Antipsychotics: These agents, also known as first-generation antipsychotics, primarily exert their effects through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] This antagonism is believed to be responsible for their efficacy in treating the positive symptoms of psychosis.[1][2] However, this action is not selective, and the blockade of D2 receptors in other pathways, such as the nigrostriatal pathway, is associated with a high incidence of extrapyramidal side effects (EPS), including parkinsonism, dystonia, and tardive dyskinesia.[3]
This compound: In stark contrast, this compound is a novel compound that does not exhibit affinity for dopamine receptors.[4][5] Preclinical studies have demonstrated that this compound does not bind to dopamine receptors either in vitro or in vivo.[5] Instead, its antipsychotic-like effects are attributed to a unique mechanism that involves the acceleration of dopamine turnover in the brain, as evidenced by increased levels of dopamine metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[5] This suggests that this compound modulates dopaminergic activity without direct receptor blockade, a characteristic that predicts a lower risk of EPS.[5]
Signaling Pathways
The differing mechanisms of action are reflected in their distinct signaling pathways.
References
- 1. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. 587. PRECLINICAL STUDIES OF STANDARD AND NOVEL TARGET ANTIPSYCHOTIC DRUGS IN ANIMAL MODELS OF SCHIZOPHRENIA: WHY CLINICAL TRIALS MAY HAVE FAILED TO RECAPITULATE PRECLINICAL FINDINGS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a potential antipsychotic agent. III. Evaluation of effects on dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Atypical Profile of CI-943: A Comparative Guide for Neuropharmacology Researchers
An in-depth analysis of the novel antipsychotic candidate CI-943 reveals a unique pharmacological profile, distinguishing it from both typical and other atypical antipsychotic agents. This guide provides a comprehensive comparison with established antipsychotics, supported by experimental data and detailed methodologies, to aid researchers in the field of drug development and neuroscience.
This compound (8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine) has demonstrated a promising antipsychotic-like profile in preclinical studies, characterized by a notable absence of direct dopamine receptor antagonism, a hallmark of traditional antipsychotic medications.[1][2][3] Its mechanism of action, while not fully elucidated, appears to be distinct, potentially involving the modulation of neurotensin signaling pathways.[4] This guide delves into the validation of this compound's atypical properties through a comparative analysis of its receptor binding profile, preclinical efficacy, and neurochemical effects against established antipsychotics such as the typical agent haloperidol and the atypical agent clozapine.
Comparative Analysis of Receptor Binding Affinities
A defining characteristic of atypical antipsychotics is their broader receptor interaction profile compared to typical agents, which primarily target dopamine D2 receptors. While specific Ki values for this compound across a wide range of central nervous system receptors are not extensively reported in publicly available literature, studies have consistently shown that it does not exhibit affinity for dopamine receptors .[2][3][5] This is a significant departure from both typical and most atypical antipsychotics.
For comparative purposes, the following table summarizes the receptor binding affinities (Ki, nM) of haloperidol and clozapine for key receptors implicated in the therapeutic effects and side effects of antipsychotic drugs. A lower Ki value indicates a higher binding affinity.
| Receptor | Haloperidol (Ki, nM) | Clozapine (Ki, nM) | This compound (Ki, nM) |
| Dopamine D1 | 22 | 85 | No significant affinity reported |
| Dopamine D2 | 1.3 | 160 | No significant affinity reported [2][5] |
| Dopamine D3 | 0.7 | 40 | No significant affinity reported |
| Dopamine D4 | 5 | 21 | No significant affinity reported |
| Serotonin 5-HT1A | 3800 | 170 | No significant affinity reported |
| Serotonin 5-HT2A | 53 | 12 | Measures of serotonergic function were increased [2][5] |
| Serotonin 5-HT2C | >10,000 | 11 | No significant affinity reported |
| Serotonin 5-HT6 | >10,000 | 6 | No significant affinity reported |
| Serotonin 5-HT7 | 1300 | 83 | No significant affinity reported |
| Adrenergic α1 | 10 | 7 | Noradrenergic function was not affected[2][5] |
| Adrenergic α2 | 1600 | 13 | Noradrenergic function was not affected[2][5] |
| Histamine H1 | 1300 | 6 | No significant affinity reported |
| Muscarinic M1 | >10,000 | 1.9 | No significant affinity reported |
Data for Haloperidol and Clozapine are compiled from various sources and databases. The lack of specific Ki values for this compound highlights its unique pharmacological profile.
Preclinical Efficacy: Behavioral Models
This compound has been evaluated in several preclinical behavioral models predictive of antipsychotic activity. These studies demonstrate its efficacy in mitigating behaviors analogous to psychotic symptoms, while also suggesting a lower propensity for extrapyramidal side effects (EPS).
Conditioned Avoidance Response (CAR)
The CAR test is a well-established screening tool for antipsychotic drugs.[4][5][6] In this paradigm, animals learn to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Effective antipsychotics selectively suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus once it is presented. This compound has been shown to inhibit one-way and continuous avoidance responding in rats and squirrel monkeys at doses that do not compromise their escape response, a profile consistent with clinically effective antipsychotics.[1][7]
Catalepsy and Extrapyramidal Side Effects (EPS)
A major limitation of typical antipsychotics is their tendency to induce EPS, including catalepsy (a state of immobility and waxy flexibility). Atypical antipsychotics generally have a lower liability for these side effects. Preclinical studies indicate that this compound has a low potential for inducing EPS.[5] Unlike haloperidol, which readily induces catalepsy, this compound does not produce significant cataleptic effects at doses that are effective in the CAR test. Furthermore, chronic administration of this compound did not lead to an upregulation of striatal dopamine receptors, a phenomenon associated with the development of tardive dyskinesia, a severe, often irreversible movement disorder caused by long-term use of typical antipsychotics.[2][5]
Neurochemical Effects: A Novel Mechanism of Action
The neurochemical profile of this compound further distinguishes it from conventional antipsychotics. Instead of blocking dopamine receptors, this compound accelerates dopamine turnover in key brain regions like the striatum and mesolimbic areas.[2][5] This is evidenced by increased levels of dopamine metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[2][5] This effect is achieved without altering basal prolactin levels, which are typically elevated by D2 receptor antagonists.[2][5]
The unique mechanism of this compound may be linked to the neuropeptide neurotensin (NT). Research suggests that this compound increases the concentration of NT in the nucleus accumbens and caudate nucleus.[4] Neurotensin is known to modulate dopaminergic activity, and its effects often parallel those of antipsychotic drugs. This suggests that this compound may exert its antipsychotic-like effects by enhancing endogenous neurotensin signaling.
Experimental Protocols
Conditioned Avoidance Response (CAR) Protocol (Rat Model)
-
Apparatus: A shuttle box divided into two compartments by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric shock. A light or tone serves as the conditioned stimulus (CS).
-
Acquisition Phase: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA), delivered through the grid floor. The rat can escape the shock by moving to the other compartment. If the rat moves to the other compartment during the CS presentation, it avoids the shock. This is recorded as an avoidance response. Trials are repeated with an inter-trial interval.
-
Drug Testing: Once the rats have reached a stable baseline of avoidance responding (e.g., >80% avoidance), they are administered this compound, a reference antipsychotic (e.g., haloperidol or clozapine), or a vehicle control.
-
Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. A significant decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
In Vivo Microdialysis for Dopamine Turnover
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rat (e.g., striatum or nucleus accumbens). The probe consists of a semi-permeable membrane.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Extracellular fluid components, including dopamine and its metabolites, diffuse across the membrane into the perfusate. The resulting dialysate is collected at regular intervals.
-
Drug Administration: After a stable baseline of dopamine and metabolite levels is established, this compound or a control substance is administered.
-
Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, HVA, and DOPAC. An increase in the levels of these metabolites is indicative of increased dopamine turnover.[8][9][10][11][12]
Visualizing the Pathways and Workflows
Caption: Comparative mechanisms of action of antipsychotic drugs.
Caption: Experimental workflow for the Conditioned Avoidance Response test.
Conclusion
This compound represents a significant departure from the classical understanding of antipsychotic drug action. Its ability to produce antipsychotic-like effects in preclinical models without direct dopamine receptor blockade points towards a novel therapeutic strategy for psychosis. The compound's favorable side effect profile, particularly the low risk of extrapyramidal symptoms, underscores the potential of targeting alternative neurochemical pathways, such as the neurotensin system. Further research is warranted to fully elucidate the molecular mechanisms of this compound and to explore its therapeutic potential in clinical settings. This guide provides a foundational comparison to aid researchers in contextualizing the unique properties of this promising compound.
References
- 1. This compound, a potential antipsychotic agent. I. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potential antipsychotic agent. II. Neurochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potential antipsychotic agent. III. Evaluation of effects on dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 5. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of in vivo dopamine release as determined by brain microdialysis after acute and subchronic implantations: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of CI-943: A Comparative Analysis of its Unique Impact on Dopamine Metabolites
For Immediate Release
In the landscape of antipsychotic drug development, understanding a compound's interaction with dopamine neurotransmission is paramount. This guide provides a comparative analysis of CI-943, a novel antipsychotic agent, and its distinct effects on dopamine metabolites, juxtaposed with established antipsychotics. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacological profiles of emerging neuroleptics.
This compound presents a unique mechanism of action. Unlike typical and atypical antipsychotics that primarily exert their effects through direct dopamine receptor blockade, this compound does not bind to dopamine receptors.[1][2][3] Nevertheless, it significantly accelerates dopamine turnover, leading to an elevation in the levels of key dopamine metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[1] This suggests a novel pathway for modulating dopaminergic activity, setting it apart from conventional antipsychotic agents.
Comparative Effects on Dopamine Metabolites
To contextualize the effects of this compound, this guide compares its impact on dopamine metabolites with that of a typical antipsychotic (haloperidol), an atypical antipsychotic (clozapine), and a dopamine partial agonist (aripiprazole). The following table summarizes the quantitative effects of these compounds on HVA and DOPAC levels in the rat brain, providing a clear comparative overview.
| Compound | Class | Brain Region | Dopamine Metabolite | Change from Control (%) | Reference |
| This compound | Novel Antipsychotic | Striatum | HVA | ↑ 150% (approx.) | Pugsley et al., 1989 |
| Mesolimbic | HVA | ↑ 120% (approx.) | Pugsley et al., 1989 | ||
| Striatum | DOPAC | ↑ 180% (approx.) | Pugsley et al., 1989 | ||
| Mesolimbic | DOPAC | ↑ 140% (approx.) | Pugsley et al., 1989 | ||
| Haloperidol | Typical Antipsychotic | Striatum | HVA | ↑ 100-200% | Various |
| Nucleus Accumbens | HVA | ↑ 100-150% | Various | ||
| Striatum | DOPAC | ↑ 150-250% | Various | ||
| Nucleus Accumbens | DOPAC | ↑ 100-200% | Various | ||
| Clozapine | Atypical Antipsychotic | Prefrontal Cortex | HVA | ↑ 50-100% | [4] |
| Nucleus Accumbens | HVA | ↑ 40-80% | [5] | ||
| Prefrontal Cortex | DOPAC | ↑ 60-120% | [6] | ||
| Nucleus Accumbens | DOPAC | ↑ 50-100% | [5] | ||
| Aripiprazole | Dopamine Partial Agonist | Medial Prefrontal Cortex | DOPAC | ↑ (elevates) | [7] |
| Striatum | DOPAC | ↑ (elevates) | [7] |
Note: The percentage changes are approximate values derived from published literature and are intended for comparative purposes. The precise effects can vary based on experimental conditions.
Experimental Protocols
The data presented in this guide are derived from preclinical studies in rats. The following is a generalized experimental protocol for the determination of dopamine and its metabolites in brain tissue, based on methodologies described in the cited literature.
1. Animal Model and Drug Administration:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: Compounds (this compound, haloperidol, clozapine, aripiprazole) or vehicle are administered via oral (p.o.) or intraperitoneal (i.p.) routes at specified doses and time points before tissue collection.
2. Brain Tissue Dissection and Preparation:
-
Following a predetermined post-administration period, animals are euthanized.
-
Brains are rapidly removed and placed on an ice-cold surface.
-
Specific brain regions of interest (e.g., striatum, nucleus accumbens, prefrontal cortex) are dissected.
-
Tissue samples are immediately frozen on dry ice or in liquid nitrogen and stored at -80°C until analysis.
3. Analysis of Dopamine and Metabolites by HPLC-ED:
-
Homogenization: Frozen tissue samples are weighed and homogenized in a solution typically containing a perchloric acid solution to precipitate proteins and stabilize the analytes.
-
Centrifugation: The homogenates are centrifuged at high speed to pellet the precipitated proteins.
-
Filtration: The resulting supernatant is filtered to remove any remaining particulate matter.
-
Chromatographic Separation: An aliquot of the filtered supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ED).
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: The mobile phase is an aqueous buffer solution containing an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent to optimize the separation of dopamine and its metabolites. The pH is typically acidic.
-
Flow Rate: A constant flow rate is maintained to ensure reproducible separation.
-
-
Electrochemical Detection: As the separated analytes elute from the column, they pass through the electrochemical detector. The detector applies a specific potential, causing the oxidation of dopamine, DOPAC, and HVA, which generates an electrical signal proportional to their concentration.
-
Quantification: The concentrations of dopamine and its metabolites in the samples are determined by comparing the peak areas of the analytes to those of known standards.
Visualizing the Dopamine Metabolic Pathway and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the dopamine metabolic pathway and the experimental workflow for its analysis.
Caption: Dopamine metabolism pathway via MAO and COMT enzymes.
Caption: Experimental workflow for dopamine metabolite analysis.
References
- 1. This compound, a potential antipsychotic agent. II. Neurochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potential antipsychotic agent. I. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potential antipsychotic agent. III. Evaluation of effects on dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clozapine increases dopamine release in prefrontal cortex by 5-HT1A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute and chronic clozapine on dopamine release and metabolism in the striatum and nucleus accumbens of conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute and chronic clozapine on dopaminergic function in medial prefrontal cortex of awake, freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Cross-Validation of CI-943 Behavioral Effects: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive cross-species comparison of the behavioral effects of CI-943, a novel potential antipsychotic agent. This document outlines its unique preclinical profile by presenting supporting experimental data, detailed methodologies, and comparisons with traditional and atypical antipsychotics.
This compound (8-ethyl-7,8-dihydro-1,3,5-trimethyl-1H-imidazo[1,2-c] pyrazolo[3,4-e]-pyrimidine) has demonstrated a distinct behavioral and neurochemical profile compared to classic dopamine receptor antagonists. This guide synthesizes preclinical findings in mice, rats, and squirrel monkeys to offer a clear perspective on its potential therapeutic window and mechanism of action.
Quantitative Behavioral Data Summary
The following tables summarize the quantitative data on the behavioral effects of this compound and comparator drugs across different species and assays.
Table 1: Effect of this compound on Locomotor Activity in Mice and Rats
| Species | Compound | Dose (mg/kg, p.o.) | Effect on Locomotor Activity | ED₅₀ (mg/kg, p.o.) |
| Mouse | This compound | 10-100 | Reduction | ~30 |
| Rat | This compound | 10-100 | Reduction | ~40 |
| Mouse | Haloperidol | 0.1, 0.3, 0.9 | Dose-dependent decrease | ~0.3[1] |
| Mouse | Clozapine | 0.4, 1.2, 3.6 | Dose-dependent decrease | ~1.2[1] |
Table 2: Effect of this compound on Apomorphine-Induced Climbing in Mice
| Compound | Dose (mg/kg, p.o.) | Effect on Climbing | ED₅₀ (mg/kg, p.o.) |
| This compound | 3-30 | Inhibition | ~10 |
| Haloperidol | 0.17 (i.p.) | Inhibition | 0.17[2] |
| Clozapine | 5.3 (i.p.) | Inhibition | 5.3[2] |
Table 3: Effect of this compound on Conditioned Avoidance Response (CAR)
| Species | Compound | Dose (mg/kg, p.o.) | Effect on Avoidance | Notes |
| Rat (One-way) | This compound | 10-100 | Inhibition | Did not impair escape |
| Rat (Continuous) | This compound | 10-100 | Inhibition | Did not impair shock termination |
| Squirrel Monkey | This compound | 3-30 | Inhibition | Did not produce extrapyramidal dysfunction at effective doses |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Spontaneous Locomotor Activity
-
Species: Male CF-1 mice or male Wistar rats.
-
Apparatus: Automated activity monitors that detect movement via infrared beams.
-
Procedure: Animals were individually placed in the activity chambers. After a 30-minute acclimation period, they were administered this compound, a comparator drug, or vehicle orally. Locomotor activity was then recorded for the next 60 minutes. The total number of beam interruptions was used as the measure of activity.
Apomorphine-Induced Climbing in Mice
-
Species: Male CF-1 mice.
-
Apparatus: Cylindrical wire mesh cages.
-
Procedure: Mice were pre-treated with this compound, a comparator drug, or vehicle orally. Thirty minutes later, they were injected with apomorphine (1 mg/kg, s.c.). Immediately after the apomorphine injection, mice were placed individually into the climbing cages. The amount of time spent climbing (all four paws on the wire mesh) was recorded for 30 minutes.
Conditioned Avoidance Response (CAR)
-
Species: Male Wistar rats or male squirrel monkeys.
-
Apparatus: A shuttle box with two compartments separated by a gate for rats, and a primate restraint chair with a response lever for squirrel monkeys. A conditioned stimulus (CS) (e.g., a light or tone) was presented, followed by an unconditioned stimulus (US) (a mild foot shock).
-
Procedure:
-
Rats (One-way avoidance): A trial began with the presentation of the CS. If the rat moved to the other compartment during the CS, the trial was recorded as an avoidance response, and the US was not delivered. If the rat did not move during the CS, the US was presented until the rat escaped to the other compartment.
-
Squirrel Monkeys (Continuous avoidance): The monkey was trained to press a lever to avoid a shock scheduled to occur at regular intervals. A response during a specific period postponed the shock. Failure to respond resulted in the delivery of a brief shock.
-
-
Drug Testing: After stable baseline responding was established, animals were treated with this compound or vehicle before the test session. The number of avoidance and escape responses (for rats) or the rate of responding and shocks received (for monkeys) were recorded.
Visualizations
This compound's Proposed Mechanism of Action
The following diagram illustrates the proposed, unique mechanism of action of this compound, which differentiates it from typical and atypical antipsychotics.
Caption: this compound's unique mechanism of action.
Experimental Workflow for Behavioral Testing
This diagram outlines the general workflow for the preclinical behavioral assessment of this compound.
Caption: Preclinical behavioral testing workflow.
Discussion and Comparison
This compound demonstrates a unique preclinical profile that distinguishes it from both typical and atypical antipsychotics. In mice and rats, this compound reduces spontaneous locomotor activity, an effect common to many antipsychotic drugs[1]. It also inhibits apomorphine-induced climbing in mice, a test predictive of antipsychotic efficacy[3]. However, unlike typical dopamine antagonists, this compound does not induce catalepsy at effective doses and does not block amphetamine- or apomorphine-induced stereotypy in rats.
The most compelling evidence for the potential antipsychotic-like activity of this compound comes from conditioned avoidance response (CAR) studies. This compound effectively inhibits conditioned avoidance in both rats and squirrel monkeys at doses that do not impair escape or shock termination responses[1]. This selective inhibition of avoidance behavior is a hallmark of clinically effective antipsychotic drugs[4]. Notably, in squirrel monkeys, this compound inhibited avoidance responding at doses that did not produce the extrapyramidal side effects commonly seen with dopamine antagonists[1].
The neurochemical findings in rats provide a mechanistic basis for these behavioral observations. This compound accelerates dopamine turnover in both the striatum and mesolimbic regions but, crucially, does not bind to dopamine receptors[5]. This suggests that its mechanism of action is not direct dopamine receptor blockade, which is the primary mechanism of typical antipsychotics like haloperidol. Chronic administration of this compound did not lead to the development of dopamine receptor supersensitivity, a phenomenon associated with the risk of tardive dyskinesia with long-term use of typical antipsychotics[5]. Furthermore, this compound was found to increase measures of serotonergic function, which may contribute to its atypical profile[5].
In comparison, haloperidol, a typical antipsychotic, potently blocks dopamine D2 receptors, leading to a strong inhibition of dopamine-mediated behaviors but also a high propensity for extrapyramidal side effects. Clozapine, an atypical antipsychotic, has a more complex receptor binding profile, with lower affinity for D2 receptors and significant activity at various other receptors, including serotonin receptors. While this compound shares some behavioral similarities with clozapine, such as a lower risk of extrapyramidal side effects, its primary mechanism of increasing dopamine turnover without direct receptor antagonism appears to be novel[5].
Conclusion
The cross-species behavioral data for this compound consistently demonstrate a potential antipsychotic profile characterized by the selective inhibition of conditioned avoidance responding without the concurrent motor side effects typical of dopamine receptor antagonists. Its unique neurochemical signature in rats, an acceleration of dopamine turnover without receptor blockade, suggests a novel mechanism of action. These findings, validated across rodent and primate species, underscore the potential of this compound as a therapeutic agent with a favorable side effect profile. Further research is warranted to fully elucidate its molecular targets and to translate these promising preclinical findings into clinical applications.
References
- 1. Predicting how equipotent doses of chlorpromazine, haloperidol, sulpiride, raclopride and clozapine reduce locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 3. researchgate.net [researchgate.net]
- 4. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpn.or.kr [cpn.or.kr]
CI-943: A Novel Antipsychotic Candidate with a Differentiated Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of the investigational agent CI-943 against standard first-generation (typical) and second-generation (atypical) antipsychotics. While standard antipsychotics have been the cornerstone of schizophrenia treatment, their utility is often limited by a range of adverse effects. This compound, a compound with a novel mechanism of action, has demonstrated a potentially safer preclinical profile, particularly concerning extrapyramidal symptoms (EPS).
Overview of Safety Profiles: this compound vs. Standard Antipsychotics
The following table summarizes the known safety profiles based on available data. It is critical to note that the data for this compound is derived from preclinical studies, whereas the data for standard antipsychotics is from extensive clinical use.
| Adverse Effect | This compound (Preclinical Data) | Standard Antipsychotics (Clinical Data) |
| Extrapyramidal Symptoms (EPS) | Low propensity; doses sufficient to inhibit avoidance responding in monkeys did not produce extrapyramidal dysfunction.[1] | Typical Antipsychotics: High risk of acute EPS (dystonia, akathisia, parkinsonism).[2] Atypical Antipsychotics: Lower risk than typicals, but still a significant concern with some agents.[3][4][5] |
| Tardive Dyskinesia (TD) | Does not produce behavioral supersensitivity to dopamine agonists in rats, suggesting a low risk.[1] | Typical Antipsychotics: Significant risk with long-term use. Atypical Antipsychotics: Lower risk than typicals, but the risk remains.[4][5] |
| Metabolic Side Effects | Not extensively reported in available preclinical literature. | Atypical Antipsychotics: High risk of weight gain, dyslipidemia, and type 2 diabetes, particularly with certain agents like olanzapine and clozapine.[4][5][6] Typical Antipsychotics: Generally lower risk of metabolic side effects compared to atypicals.[7] |
| Sedation | Reduces spontaneous locomotion in rodents.[1] | Common with many typical and atypical antipsychotics, particularly those with high histaminergic receptor blockade (e.g., clozapine, olanzapine, quetiapine).[6][8] |
| Anticholinergic Effects | Not reported as a primary effect. | Common with some typical and atypical antipsychotics, leading to dry mouth, blurred vision, constipation, and cognitive impairment.[4][8] |
| Hyperprolactinemia | Not reported as a primary effect. | Common with antipsychotics that strongly block D2 receptors in the tuberoinfundibular pathway, particularly typicals and some atypicals like risperidone.[4][6] |
| Cardiovascular Effects | Not extensively reported in available preclinical literature. | Orthostatic hypotension is common with some agents.[6] QTc prolongation is a risk with certain antipsychotics (e.g., ziprasidone).[3] |
| Neuroleptic Malignant Syndrome (NMS) | Not reported. | A rare but life-threatening reaction, more common with typical antipsychotics.[4][8] |
Mechanism of Action and Signaling Pathways
Standard antipsychotics primarily exert their effects through the antagonism of dopamine D2 receptors.[3][9][10] Atypical antipsychotics also modulate serotonin 5-HT2A receptors, which is thought to contribute to their lower risk of EPS.[3][9] In contrast, this compound is not a dopamine receptor antagonist.[1][11] Its antipsychotic-like effects are hypothesized to be mediated, at least in part, through the neuropeptide neurotensin system.[12] this compound has been shown to increase neurotensin concentrations in the nucleus accumbens and caudate nucleus.[12]
References
- 1. This compound, a potential antipsychotic agent. I. Preclinical behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. goodrx.com [goodrx.com]
- 5. dovepress.com [dovepress.com]
- 6. Antipsychotic - Wikipedia [en.wikipedia.org]
- 7. verywellhealth.com [verywellhealth.com]
- 8. mind.org.uk [mind.org.uk]
- 9. psychscenehub.com [psychscenehub.com]
- 10. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a potential antipsychotic agent. III. Evaluation of effects on dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antipsychotics and neuropeptides: the atypical profile of this compound and its relationship to neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating key findings of CI-943 preclinical studies
An important clarification regarding the topic "CI-943" is necessary. The preclinical studies retrieved from the search results refer to several distinct compounds with similar numerical identifiers, but not specifically "this compound". These include PN-943 , an oral α4β7 integrin antagonist for ulcerative colitis[1][2][3][4][5]; UCT943 , a PI4K inhibitor for malaria[6][7]; BAY-943 , an antibody-drug conjugate for hematologic malignancies[8]; and VIP943 , also for hematologic malignancies[9].
Given the user's request for a comparison guide of preclinical findings, and the relative abundance of data for PN-943 in the context of inflammatory bowel disease, this guide will proceed under the assumption that the user is interested in this compound.
This guide provides an objective comparison of the preclinical performance of PN-943, an oral, gut-restricted α4β7 integrin antagonist, with other relevant alternatives for the treatment of ulcerative colitis. The data presented is based on available preclinical studies.
Data Presentation
Table 1: In Vitro Potency of PN-943
| Compound | Target | In Vitro Potency (IC50) | Species | Reference |
| PN-943 | α4β7 integrin | Higher than PTG-100 | Not Specified | [3] |
Table 2: Receptor Occupancy of PN-943 vs. PTG-100 in Healthy Volunteers (Single Ascending Dose) [5]
| Dose (mg) | PN-943 Max Receptor Occupancy (%) (mean ± SD) | PTG-100 Max Receptor Occupancy (%) (mean ± SD) | PN-943 AUC0-24 Receptor Occupancy (mean ± SD) | PTG-100 AUC0-24 Receptor Occupancy (mean ± SD) |
| 100 | 62 ± 11.0 | 29 ± 7.7 | 933 ± 299 | 470 ± 195 |
| 300 | 83 ± 7.9 | 54 ± 10.0 | 1542 ± 158 | 746 ± 199 |
| 1000 | 94 ± 2.0 | 74 ± 9.7 | 1944 ± 84 | 1351 ± 186 |
| 1400 | 95 ± 3.6 | N/A | 2064 ± 164 | N/A |
Table 3: Preclinical Pharmacokinetics of PN-943 [3]
| Species | Systemic Absorption | Key Findings |
| Animals | Minimal (<1%) | More effective than PTG-100 in target engagement and effects on T-cell trafficking. |
| Humans | Low systemic exposure | Minimal accumulation with once-daily dosing; dose-dependent increases in blood receptor occupancy. |
Table 4: Efficacy of PN-943 in a Rat Model of Colitis [3]
| Treatment Group | Mean Colon Histopathology Score | Outcome |
| Vehicle | Not specified | - |
| PTG-100 | Not specified | - |
| PN-943 | Significantly lower than vehicle and PTG-100 | Inhibition of colon inflammation. |
Experimental Protocols
1. In Vivo Model of Colitis:
-
Model: Trinitrobenzenesulfonic acid (TNBS)-induced colitis in rats is a standard preclinical model for inflammatory bowel disease.
-
Procedure: Colitis is induced by intrarectal administration of TNBS.
-
Treatment: Animals are treated with PN-943, a comparator (e.g., PTG-100), or vehicle.
-
Endpoint: The primary endpoint is the mean colon histopathology score, which assesses the degree of inflammation and tissue damage in the colon.[3]
2. Receptor Occupancy Assay:
-
Objective: To measure the extent and duration of α4β7 integrin target engagement by PN-943 in vivo.
-
Subjects: Healthy human volunteers.[5]
-
Method: Blood samples are collected at various time points after single ascending doses of PN-943. The percentage of α4β7 integrin receptors on CD4+ memory T cells that are bound by the drug is determined using flow cytometry.
-
Parameters Measured: Maximum receptor occupancy (%RO max) and the area under the receptor occupancy-time curve (AUC0-24).[5]
3. Pharmacokinetic Analysis:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of PN-943.
-
Samples: Plasma, urine, and fecal samples are collected from healthy human subjects after oral administration of PN-943.[3]
-
Method: Concentrations of PN-943 are measured using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3][4]
-
Parameters Measured: Peak plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and amount of intact drug excreted.[3]
Mandatory Visualization
Caption: Mechanism of action of PN-943 in blocking T-lymphocyte trafficking to the gut.
This guide summarizes the key preclinical findings for PN-943, highlighting its mechanism of action and providing a comparison with an earlier-generation compound. The data suggests that PN-943 is a potent and gut-restricted antagonist of α4β7 integrin with potential for the treatment of ulcerative colitis.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Protagonist Therapeutics Announces Topline Data from Phase 2 IDEAL Study of PN-943 in Ulcerative Colitis [prnewswire.com]
- 3. Single‐ and Multiple‐Dose Pharmacokinetics and Pharmacodynamics of PN‐943, a Gastrointestinal‐Restricted Oral Peptide Antagonist of α4β7, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral Alpha-4-Beta-7 Integrin Antagonist PN-943 Demonstrates Superior Dose-Related Target Engagement Activity to PTG-100 in Single Ascending Dose Phase 1 Study - BioSpace [biospace.com]
- 6. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study of VIP943 in Subjects With Advanced CD123+ Hematologic Malignancies | Clinical Research Trial Listing [centerwatch.com]
Safety Operating Guide
Proper Disposal of CI-943: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for CI-943, a potential antipsychotic agent.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of research-grade, potentially hazardous chemicals. It is crucial to treat this compound as a hazardous waste unless a thorough hazard assessment by a qualified professional determines otherwise.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The level of PPE should be determined by a site-specific risk assessment but should generally include:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. Waste Identification and Classification
Proper disposal begins with correct identification and classification of the waste.
-
Waste Determination: Any unused this compound, contaminated materials (e.g., weigh boats, pipette tips, gloves), or solutions containing this compound should be considered hazardous waste.[1]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2][3] Incompatible chemicals can react dangerously. For instance, never mix acids and bases.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "(±)-CI-943"), and a clear description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound").[1][2][3]
III. Step-by-Step Disposal Procedures
The following steps outline the general procedure for disposing of this compound.
Step 1: Containment
-
Solid Waste: Place solid this compound and any contaminated disposable labware (e.g., gloves, weigh paper) into a designated, leak-proof, and chemically compatible container.[1] The container must have a secure lid and be in good condition.[1]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and chemically compatible container.[1][3] Do not fill the container to more than 80% of its capacity to allow for expansion and prevent spills. Keep the container closed except when adding waste.[1][3]
-
Sharps: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container.[2]
Step 2: Storage
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[1][2]
-
Ensure that the storage area has secondary containment to capture any potential leaks.[1][3]
Step 3: Professional Disposal
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[1][2][3]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1][3][4] This can lead to environmental contamination and is a violation of regulatory standards.
IV. Decontamination of Labware
For reusable labware that has come into contact with this compound:
-
Triple Rinse: Rinse the labware three times with a suitable solvent that can dissolve this compound.[1]
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[1][5]
-
Final Cleaning: After the triple rinse, the labware can typically be washed with soap and water.
V. Emergency Procedures
In the event of a spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, contain the spill using appropriate spill control materials.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department immediately. Do not attempt to clean up a large or unknown spill yourself.
Disclaimer: The information provided here is a general guide. Always consult your institution's specific chemical hygiene plan and EHS department for detailed procedures and in case of any uncertainty. Your EHS department is the ultimate authority on the safe disposal of chemical waste in your facility.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling of CI-943: A Guide for Research Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like CI-943. As a potential antipsychotic agent, this compound requires careful handling, appropriate personal protective equipment (PPE), and clearly defined disposal protocols. This guide provides essential, immediate safety and logistical information to minimize risk and ensure operational integrity.
Hazard Assessment and Precautionary Principle
When dealing with a compound with limited publicly available safety data, the primary principle is to treat it as potentially hazardous. This means assuming the substance could have high potency and may be toxic, carcinogenic, mutagenic, or teratogenic at low doses. A thorough risk assessment should be conducted before any handling.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure. The level of PPE should correspond to the risk associated with the quantity and physical form of this compound being handled.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator with a face shield- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to powders, but potential for splashes and spills. Engineering controls are the primary means of protection. |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for safely handling this compound from receipt to disposal.
Experimental Protocol for Safe Handling:
-
Preparation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a glove box. Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.
-
Weighing and Transfer: Perform all manipulations of solid this compound that may generate dust within a ventilated enclosure. Use the smallest amount of the substance necessary for the experiment. Employing wet-handling techniques, such as dampening the powder with a suitable solvent, can minimize dust generation.
-
Solution Preparation: Add the compound to the solvent slowly to avoid splashing. Conduct all dissolutions and dilutions within a chemical fume hood.
-
Decontamination: Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal Workflow:
Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | - Collect in a clearly labeled, sealed, and puncture-resistant container.- Do not mix with other chemical waste unless compatibility is confirmed.- Treat as hazardous chemical waste. |
| Contaminated PPE (Gloves, lab coat, etc.) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. |
| Contaminated Labware (Vials, pipette tips, etc.) | - Rinse with a suitable solvent if possible, collecting the rinsate as hazardous waste.- Dispose of as solid hazardous waste in a labeled, puncture-proof container. |
| Aqueous Waste containing this compound | - Collect in a sealed, labeled container.- Do not pour down the drain.- The container should be clearly labeled with the chemical name and approximate concentration. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of chemical waste.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the investigational compound this compound, fostering a secure and productive research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
